1-Bromo-3-methoxy-5-methylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-methoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEVRCZZWJWKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443391 | |
| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29578-83-4 | |
| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methoxy-5-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromo-3-methoxy-5-methylbenzene structural information and SMILES
An In-Depth Technical Guide to 1-Bromo-3-methoxy-5-methylbenzene: Synthesis, Properties, and Applications
Abstract
This compound is a strategically important substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group, provides a platform for diverse chemical transformations. This guide offers a comprehensive overview of its structural characteristics, physicochemical properties, and detailed spectroscopic analysis. Furthermore, it presents validated, step-by-step synthetic protocols, explores its chemical reactivity, and highlights its significant applications in pharmaceutical research, material science, and biological studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in creating complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as 3-Bromo-5-methoxytoluene and 3-Bromo-5-methylanisole, is a halogenated aromatic ether.[1] The strategic placement of its functional groups dictates its reactivity and utility in synthetic chemistry.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions and nucleophilic substitutions, while the electron-donating methoxy group influences the reactivity of the aromatic ring towards electrophilic substitution.[1]
Key Identifiers and Structural Information
A summary of the fundamental structural identifiers for this compound is provided below.
| Identifier | Value | Source(s) |
| CAS Number | 29578-83-4 | [1][3] |
| Molecular Formula | C₈H₉BrO | [1][4] |
| Molecular Weight | 201.06 g/mol | [1] |
| SMILES | COc1cc(C)cc(Br)c1 | [1][5] |
| InChI | InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | [1][5] |
| InChIKey | AOEVRCZZWJWKPG-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The compound is typically a colorless to pale yellow oil or solid, with good solubility in common organic solvents and limited solubility in water.[1][2][3] Its physical properties are critical for designing reaction conditions and purification strategies, such as distillation.[2]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow oil or solid | [1][3][6] |
| Melting Point | 52 °C | [6] |
| Boiling Point | 228 °C | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 103 °C | [3][6] |
| Storage | Room Temperature, sealed in dry conditions or Refrigerator | [3][4][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy : Proton NMR provides a definitive fingerprint of the molecule. The spectrum for this compound in CDCl₃ shows distinct singlets for the three aromatic protons, the methoxy group protons, and the methyl group protons, confirming the substitution pattern. A reported ¹H NMR spectrum shows the following peaks: δ 6.97 (s, 1H), 6.87 (s, 1H), 6.64 (s, 1H), 3.80 (s, 3H, -OCH₃), 2.36 (s, 3H, -CH₃).[3][6]
-
¹³C NMR Spectroscopy : Carbon NMR would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the methoxy ether linkage, and C-Br stretching in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several reliable routes, making it an accessible intermediate for research and development.[2] Two common, high-yield methods are detailed below.
Protocol 1: Synthesis via Deamination of an Aniline Precursor
This method involves the diazotization of 4-bromo-2-methoxy-6-methylaniline followed by a reductive deamination. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of hypophosphorous acid is a classic and effective method for the reduction of the diazonium group to a hydrogen atom.
-
In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).[3][6]
-
Add concentrated hydrochloric acid (5.6 mL) to the solution.[3][6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.19 g, 31.78 mmol in 7 mL water) dropwise, maintaining the temperature at 0 °C.[3][6]
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.[3][6]
-
Add a 50% aqueous hypophosphite solution (56.5 mL) dropwise at 0 °C.[3]
-
Allow the reaction to stir and gradually warm to room temperature overnight.[3]
-
Upon completion, perform an extraction with ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution.[3]
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by silica gel column chromatography (eluent: 100% hexane) to yield the final product as a pale liquid (5.12 g, 95% yield).[3][6]
Protocol 2: Synthesis via Williamson Ether Synthesis
This approach begins with the commercially available 3-bromo-5-methylphenol and methylates the phenolic hydroxyl group.[7][8] This is a classic Williamson ether synthesis, a robust and high-yielding reaction. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.
-
To a three-necked flask, add 3-bromo-5-methylphenol (10.0 g, 53.5 mmol), potassium carbonate (22.2 g, 160.4 mmol), and acetone (50 mL).[6]
-
Add iodomethane (7.6 g, 53.5 mmol) to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[6]
-
After the reaction is complete, cool to room temperature and add 30 mL of water.[6]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[6]
Chemical Reactivity and Synthetic Utility
This compound is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for selective transformations.[2][9]
-
Palladium-Catalyzed Cross-Coupling : The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, providing access to a vast array of more complex derivatives.
-
Grignard and Lithiation Reactions : The bromo-substituent can be converted into an organometallic reagent (Grignard or organolithium) via metal-halogen exchange. This transforms the electrophilic carbon into a nucleophilic one, enabling reactions with various electrophiles like aldehydes, ketones, and nitriles.
-
Electrophilic Aromatic Substitution : The methoxy group is a moderately activating, ortho, para-director, while the methyl group is weakly activating (ortho, para-directing) and the bromine is deactivating (ortho, para-directing). The cumulative effect directs incoming electrophiles to the C2, C4, and C6 positions, though steric hindrance may influence the regioselectivity.
-
Oxidation of the Methyl Group : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, yielding 3-bromo-5-methoxybenzoic acid, another valuable synthetic intermediate.[6]
Applications in Research and Development
The versatile reactivity of this compound makes it a crucial intermediate in multiple scientific fields.[10]
-
Pharmaceutical Research : This compound is a foundational building block for synthesizing active pharmaceutical ingredients (APIs).[9][10] Its structure is valuable for creating complex molecular scaffolds, particularly in the development of kinase inhibitors, which are a significant class of therapeutics for cancer and inflammatory diseases.[11]
-
Material Science : The rigid, functionalized aromatic core is useful in the synthesis of advanced materials.[9] It can be incorporated into polymers, liquid crystals, or organic light-emitting diodes (OLEDs) where its electronic and structural properties can be exploited.[10]
-
Biological Studies : this compound has been identified as an inhibitor of the phenolic acid transporter (PAT).[3][9] This activity makes it a useful tool for studying cellular transport mechanisms. It has also demonstrated antifungal activity against organisms like Aspergillus niger and cytotoxic effects against human cell lines, potentially through the inhibition of fatty acid biosynthesis.[3]
Safety and Handling
According to aggregated GHS information, this compound is classified as causing skin irritation.[6] Standard laboratory safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Storage : Store in a cool, dry place in a tightly sealed container.[3] Some suppliers recommend refrigeration.[4][6]
References
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Molbase. (n.d.). This compound: A Key Organic Synthesis Intermediate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into this compound: Properties and Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177691334, 1-bromo-3-(cyclobutylmethoxy)-5-methylbenzene. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-Methoxy-5-methylphenol (97%). Retrieved from [Link]
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Solubility of 1-Bromo-3-methoxy-5-methylbenzene in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-3-methoxy-5-methylbenzene in Common Organic Solvents
Executive Summary
This compound (CAS No. 29578-83-4), also known as 3-Bromo-5-methoxytoluene, is a substituted aromatic compound with significant utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on a benzene ring provides a versatile scaffold for constructing more complex molecules.[3] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, process optimization, purification, and formulation.
This technical guide provides a comprehensive analysis of the solubility profile of this compound. It begins by examining the molecular structure and physicochemical properties of the compound to establish a theoretical framework for its solubility based on intermolecular forces. The guide then presents a detailed discussion of its expected solubility in common non-polar, polar aprotic, and polar protic solvents. Recognizing the scarcity of published quantitative data, this guide emphasizes the underlying chemical principles and provides a robust, step-by-step experimental protocol for the systematic determination of solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.
Physicochemical Properties of this compound
Understanding the inherent properties of a solute is the first step in predicting its solubility behavior. The structure dictates the physical and chemical properties that govern how it interacts with different solvent environments.
Chemical Structure and Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole[4]
-
CAS Number: 29578-83-4[5]
-
Molecular Formula: C₈H₉BrO[6]
-
Molecular Weight: 201.06 g/mol [6]
The molecule consists of a central benzene ring, which is inherently non-polar and hydrophobic.[1] The three substituents each contribute distinct electronic and steric properties:
-
Methoxy Group (-OCH₃): This ether group introduces polarity due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.[7][8] It is an electron-donating group that can influence the reactivity of the aromatic ring.[1]
-
Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond and contributing to the molecule's overall dipole moment. It also increases the molecular weight and van der Waals forces.[1]
-
Methyl Group (-CH₃): This is a non-polar, hydrophobic alkyl group.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or solid | [1][9] |
| Melting Point | 52 °C | [9][10] |
| Boiling Point | 228 °C | [9][10] |
| Density | 1.378 g/cm³ | [9][10] |
| Water Solubility | Limited / Sparingly soluble | [1][6] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[11] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.
For this compound, the key interactions are:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction for the non-polar benzene ring and methyl group. Non-polar solvents will interact favorably through these forces.
-
Dipole-Dipole Interactions: The polar C-O and C-Br bonds create a molecular dipole, allowing for interactions with other polar molecules (polar aprotic and protic solvents).
-
Hydrogen Bonding: The molecule itself cannot act as a hydrogen bond donor. However, the lone pairs on the methoxy oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with polar protic solvents like alcohols.[8]
The large, hydrophobic benzene ring is the dominant feature, suggesting that the compound will generally have good solubility in organic solvents, while its solubility in water will be very limited.[1]
Solubility Profile in Common Organic Solvents
Based on the theoretical principles, we can predict the solubility of this compound across different classes of organic solvents.
Caption: Predicted interactions governing solubility.
Table 2: Predicted Solubility of this compound
| Solvent | Class | Key Interaction(s) | Predicted Solubility | Rationale / Citation |
| Water (H₂O) | Polar Protic | --- | Insoluble | The large hydrophobic aromatic system dominates, making it immiscible with water.[1][6] |
| Hexane (C₆H₁₄) | Non-Polar | Van der Waals | Highly Soluble | The non-polar nature of hexane interacts favorably with the large aromatic ring of the solute.[12] |
| Toluene (C₇H₈) | Non-Polar | Van der Waals, π-stacking | Highly Soluble | As an aromatic solvent, toluene has very similar intermolecular forces to the solute's benzene ring. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Dipole-Dipole | Highly Soluble | The polarity of both solute and solvent allows for strong dipole-dipole interactions. |
| Chloroform (CHCl₃) | Polar Aprotic | Dipole-Dipole | Soluble | Solubility in chloroform is confirmed by chemical supplier data.[9][13] |
| Acetone (C₃H₆O) | Polar Aprotic | Dipole-Dipole | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[14] |
| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Dipole-Dipole | Soluble | Its moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent. |
| Methanol (CH₃OH) | Polar Protic | H-Bond Accepting, Dipole | Soluble | Can act as a hydrogen bond donor to the solute's methoxy group. The small alkyl chain minimizes hydrophobic repulsion. |
| Ethanol (C₂H₅OH) | Polar Protic | H-Bond Accepting, Dipole | Moderately Soluble | Similar to methanol, but the slightly longer alkyl chain may slightly decrease solubility compared to methanol. Aromatic ethers generally have reduced solubility in ethanol.[15] |
| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | Dipole-Dipole, Van der Waals | Highly Soluble | Ethers are excellent solvents for other ethers and aromatic compounds due to similar polarities and structures.[16][17] |
Experimental Protocol for Solubility Determination
The following protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of a compound like this compound. The procedure is adapted from standard organic chemistry laboratory techniques.[11][18][19]
Objective: To determine the solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., from Table 2)
-
Analytical balance (±0.1 mg)
-
Small test tubes or vials (e.g., 13x100 mm) with caps
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Constant temperature water bath
Protocol Steps:
-
Preparation:
-
Label a clean, dry test tube for each solvent to be tested.
-
Ensure all solvents are at the desired experimental temperature by placing them in the water bath.
-
-
Solvent Addition:
-
Accurately dispense a fixed volume of the first solvent (e.g., 1.0 mL) into its corresponding labeled test tube.
-
-
Initial Solute Addition (Qualitative Assessment):
-
Weigh a small, fixed amount of this compound (e.g., 20 mg).
-
Add the solute to the solvent in the test tube.
-
Cap the tube and vortex for 60 seconds.
-
Visually inspect the solution against a contrasting background. If the solid completely dissolves, it is considered "soluble" at this concentration. If any solid remains, it is "insoluble" or "sparingly soluble."[11]
-
-
Semi-Quantitative Determination (Saturation Point):
-
If the initial amount dissolved, continue adding pre-weighed portions of the solute (e.g., 10-20 mg increments) to the same test tube.
-
After each addition, cap the tube and vortex for 1-2 minutes to ensure thorough mixing and facilitate dissolution.
-
Allow the tube to rest in the constant temperature bath for 5-10 minutes to reach thermal equilibrium and allow any undissolved solid to settle.
-
Continue this process until a small amount of solid solute remains undissolved even after extended vortexing, indicating that the solution is saturated.
-
-
Calculation:
-
Record the total mass of solute that was added and fully dissolved.
-
Calculate the solubility in units of mg/mL or g/100 mL. For example: Solubility (mg/mL) = Total Mass of Solute Dissolved (mg) / Volume of Solvent (mL)
-
-
Repeat:
-
Repeat steps 2-5 for each solvent being tested.
-
Self-Validation and Trustworthiness:
-
Equilibrium: Ensuring the solution is saturated and at thermal equilibrium is critical. Allowing the sample to rest between additions helps validate that the saturation point has truly been reached.
-
Reproducibility: Perform the determination in triplicate for key solvents to ensure the results are consistent and reliable.
-
Purity: The purity of both the solute and the solvents can significantly impact solubility. Use high-purity reagents for accurate results.
Caption: Step-by-step workflow for experimental solubility measurement.
Applications and Implications
A thorough understanding of the solubility of this compound is critical for its practical application:
-
Organic Synthesis: The choice of solvent is crucial for reaction success. A solvent must dissolve reactants to allow for effective mixing and interaction. The high solubility of this compound in aprotic solvents like dichloromethane and ethers makes them excellent choices for reactions such as nucleophilic substitutions or metal-catalyzed cross-couplings.
-
Purification: Solubility differences are the basis of purification techniques. For recrystallization, an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[16] The data in Table 2 can guide the selection of appropriate solvent/anti-solvent systems.
-
Chromatography: In both normal and reversed-phase chromatography, solvent selection (the mobile phase) is critical for achieving separation. The solubility of the compound in potential mobile phases determines its retention behavior.[20]
-
Drug Development & Formulation: For compounds that are intermediates in drug synthesis, their solubility impacts reaction work-up and purification. If a derivative were to be developed as an active pharmaceutical ingredient (API), its solubility in aqueous and non-aqueous media would be a critical determinant of its bioavailability and formulation strategy.
Conclusion
This compound is a hydrophobic, substituted aromatic ether with good to excellent solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic and protic media. Its solubility is primarily driven by van der Waals forces and dipole-dipole interactions, with hydrogen bond acceptance playing a role in protic solvents. Its solubility in water is negligible. While precise quantitative data is not widely available in the literature, its solubility profile can be reliably predicted from its molecular structure and confirmed using standardized experimental protocols. This knowledge is essential for leveraging the full potential of this versatile chemical intermediate in research, development, and manufacturing.
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Journal of Chromatographic Science. (1995). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Retrieved from [Link]
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ACS Publications. (1970). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Retrieved from [Link]
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PubMed Central (PMC). (2020). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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Chem-Supply. (n.d.). 3-Bromo-5-methoxytoluene >98.0%. Retrieved from [Link]
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Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). 3-Bromo-5-methoxytoluene, min 98% (GC), 1 gram. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]
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Material Safety Data Sheet (MSDS) for 1-Bromo-3-methoxy-5-methylbenzene
An In-Depth Technical Guide to the Safe Handling and Properties of 1-Bromo-3-methoxy-5-methylbenzene
Authored by: Gemini, Senior Application Scientist
Introduction: this compound (CAS No. 29578-83-4), also known as 3-Bromo-5-methoxytoluene, is a versatile aromatic building block crucial in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2][3][4] Its unique substitution pattern—a bromine atom, a methoxy group, and a methyl group on a benzene ring—provides multiple reactive sites for targeted chemical modifications.[2][4] This guide offers a comprehensive overview of its material safety data, providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its safe and effective use in a laboratory setting. The focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind safety protocols, grounded in the compound's specific chemical characteristics.
Section 1: Chemical Identity and Core Properties
Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is typically a colorless to pale yellow oil or liquid.[2][3][5] Its key identifiers and physical properties are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 29578-83-4 | [1][2][3][5] |
| Molecular Formula | C₈H₉BrO | [3][4] |
| Molecular Weight | 201.06 g/mol | [3] |
| Synonyms | 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole | [4] |
| Appearance | Colorless to light yellow, clear liquid/oil | [1][2][4][5] |
| Melting Point | 52°C | [5][6][7] |
| Boiling Point | 228°C | [5][6][7] |
| Density | ~1.378 - 1.4 g/cm³ | [5][6][7] |
| Flash Point | 103°C | [5][6][7] |
| Solubility | Sparingly soluble in water, good solubility in organic solvents. | [3][4] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns for laboratory personnel are its acute oral toxicity and its irritant effects on the skin and eyes.[6]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
The acute oral toxicity (Category 3) is a significant concern, necessitating stringent controls to prevent ingestion. The irritant properties are attributed to the compound's ability to disrupt cell membranes upon contact with skin and eye tissues, leading to inflammation and discomfort.[6]
Section 3: Proactive Safety Measures: Handling, Storage, and Exposure Control
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk by establishing a controlled laboratory environment.
Engineering Controls: The First Line of Defense
The most effective method of exposure control is to handle the substance in a physically isolated environment.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[10][11] This ensures that any vapors are effectively captured and exhausted, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[12][13]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[11][13]
Personal Protective Equipment (PPE)
PPE serves as the final barrier between the researcher and the chemical.
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[13] Standard safety glasses are insufficient.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or punctures before each use and replace them immediately if compromised.[10][11]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10]
Safe Handling and Storage Protocols
Handling:
-
Avoid all direct contact with skin, eyes, and clothing.[12]
-
Do not breathe vapors or mists.[14]
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[10][12]
-
Use the smallest quantity of material necessary for the experiment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11][15]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions.[10][13][15]
-
The designated storage class is 6.1D, for non-combustible, acutely toxic materials.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Section 4: Reactive Safety Protocols: First Aid and Fire-Fighting
In the event of an exposure or emergency, a rapid and informed response is critical.
First-Aid Measures
The immediate goal of first aid is to mitigate the effects of exposure. Always show the Safety Data Sheet to attending medical personnel.[12][14]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][12][13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][14][16]
Caption: Emergency First Aid Response Workflow.
Fire-Fighting Measures
While the compound has a relatively high flash point of 103°C, it is still combustible.[15]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][15][16]
-
Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[10][13][15]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[10][12]
Section 5: Accidental Release Management
A swift and systematic response to a spill is essential to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Wear PPE: Don full personal protective equipment, including respiratory protection if vapors are significant.[10][12]
-
Containment: Prevent the spill from entering drains or water courses.[10][12]
-
Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[10][15] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealed container for disposal.[12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste, including contaminated absorbents and PPE, as hazardous waste in accordance with local, state, and federal regulations.[13]
Section 6: Chemical Stability and Reactivity Profile
-
Reactivity: The compound is not known to be dangerously reactive under normal laboratory conditions.
-
Chemical Stability: It is stable under recommended storage conditions.[3]
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[10][13][15]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[10][13][15]
Section 7: Toxicological Profile and Biological Activity
-
Toxicological Data: Specific LD50 or LC50 data is not widely available. The hazard assessment is primarily based on GHS classifications from aggregated data, which indicates acute oral toxicity and irritant properties.[6][9]
-
Biological Activity: Beyond its role as a synthetic intermediate, in vitro studies have shown that this compound can act as an inhibitor of the phenolic acid transporter (PAT).[1][5] It has also demonstrated some antifungal activity against species like Aspergillus niger and cytotoxic effects on human cells in culture, potentially through the inhibition of fatty acid biosynthesis.[5] These biological activities underscore the need for stringent handling procedures, as unintended biological effects could occur upon exposure.
References
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- 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0. Chemsrc.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET.
- 1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840. PubChem.
- 3-Bromobenzyl methyl ether SDS, 1515-89-5 Safety D
- Safety D
- This compound. Echemi.
- SAFETY D
- 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076. PubChem.
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A Technical Guide to the Identification and Analysis of Impurities in Commercial 1-Bromo-3-methoxy-5-methylbenzene
Abstract
1-Bromo-3-methoxy-5-methylbenzene is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science sectors.[1] The purity of this reagent is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final products. This in-depth technical guide provides a comprehensive overview of the potential impurities found in commercial-grade this compound, their origins based on common synthetic routes, and robust analytical methodologies for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this critical starting material.
The Critical Role of Purity in Synthesis
In the realm of complex molecule synthesis, the integrity of each starting material is a cornerstone of success. This compound, with its specific arrangement of functional groups, offers a versatile platform for a variety of chemical transformations.[2] However, the presence of impurities can lead to several undesirable outcomes:
-
Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of new, often difficult-to-remove byproducts. This not only reduces the yield of the desired product but also complicates downstream purification processes.
-
Catalyst Poisoning: In metal-catalyzed cross-coupling reactions, a common application for bromoarenes, certain impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.
-
Altered Biological Activity: In pharmaceutical applications, even structurally similar impurities can exhibit different biological activities or toxicities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
-
Inconsistent Results: The presence and variability of impurities from batch to batch can lead to a lack of reproducibility in experimental results, a significant challenge in research and development.[1]
Given these potential issues, a thorough understanding and characterization of the impurity profile of commercial this compound are not just a matter of quality control but a fundamental aspect of scientific rigor.
Potential Synthetic Routes and Associated Impurities
The impurity profile of this compound is intrinsically linked to its manufacturing process. While specific proprietary methods may vary, an analysis of common synthetic strategies for similar molecules allows for the prediction of likely impurities.
Synthesis via Sandmeyer Reaction
A plausible and efficient route to this compound involves the Sandmeyer reaction, starting from a substituted aniline.[3][4] A representative reaction scheme is outlined below.
Caption: Potential isomeric impurities from a hypothetical electrophilic bromination route.
Degradation Products
Over time, or when exposed to light, air, or elevated temperatures, this compound may degrade. Potential degradation products could include:
-
3-Methoxy-5-methylphenol: From hydrolysis of the bromo group.
-
Oxidation Products: Oxidation of the methyl group to a carboxylic acid (3-bromo-5-methoxybenzoic acid) is a possibility, especially in the presence of strong oxidizing agents. [5]
Analytical Methodologies for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile impurities.
Principle: Compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as acetone or ethyl acetate.
-
-
GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is recommended.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection depending on the expected impurity concentration).
-
Data Analysis: The area percentage of each peak relative to the total peak area provides a semi-quantitative measure of purity. For accurate quantification, a reference standard for each potential impurity is required to create a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of organic molecules, including those that are not amenable to GC due to low volatility or thermal instability.
Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector is typically used for aromatic compounds.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC-UV Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. [6] * Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.
-
Gradient program: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a diode array detector (DAD) to obtain spectra of all peaks.
-
Injection Volume: 10 µL.
-
Data Analysis: Similar to GC, area percentage can be used for initial purity assessment. For accurate quantification, reference standards are necessary.
Mass Spectrometry (MS)
Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides structural information about the separated impurities, aiding in their identification.
Principle: After separation, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that is a fingerprint of the molecule's structure.
Workflow for Impurity Identification:
Caption: A typical workflow for the identification of unknown impurities using chromatography coupled with mass spectrometry.
Summary of Potential Impurities
The following table summarizes the likely impurities in commercial this compound, their potential origins, and recommended analytical techniques for their detection.
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| 3-Methoxy-5-methylaniline | Unreacted starting material (Sandmeyer route) | GC-MS, HPLC-MS |
| 3-Methoxy-5-methylphenol | Hydrolysis of diazonium salt or final product | GC-MS, HPLC-MS |
| Isomeric Bromo Compounds | Side reaction in bromination | GC, HPLC |
| Azo Compounds | Dimerization of diazonium salt | HPLC-DAD |
| 3-Bromo-5-methoxybenzoic acid | Oxidation of the methyl group | HPLC-MS |
| Residual Solvents | Reaction and purification processes | Headspace GC-MS |
Conclusion
Ensuring the purity of this compound is a critical step in guaranteeing the success and reproducibility of synthetic endeavors in research and drug development. A thorough understanding of the potential impurities, their origins, and the appropriate analytical methods for their detection is essential for any scientist working with this important chemical intermediate. By implementing the analytical strategies outlined in this guide, researchers can confidently assess the quality of their starting materials, leading to more reliable and successful outcomes.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). A Deep Dive into this compound: Properties and Synthesis.
- X-Mol. (n.d.). This compound: A Key Organic Synthesis Intermediate.
- SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene.
- ChemicalBook. (2025, July 24). This compound.
- ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene.
- Sciencemadness Discussion Board. (2011, October 10). 1-bromo-3-methoxybenzene.
- ECHEMI. (n.d.). This compound Formula.
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A Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-methoxy-5-methylbenzene
Introduction
1-Bromo-3-methoxy-5-methylbenzene (CAS No. 29578-83-4) is a substituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its structural complexity, featuring a methoxy, a bromo, and a methyl group on the benzene ring, allows for a wide range of chemical transformations. However, the thermal stability of such intermediates is a critical parameter that dictates their storage, handling, and reaction conditions during manufacturing processes. An in-depth understanding of the thermal decomposition profile of this compound is therefore essential for ensuring process safety, optimizing reaction yields, and maintaining product purity.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. In this case, the bond between the aromatic carbon and the oxygen of the methoxy group (C-O) is predicted to be the most labile, analogous to the decomposition of anisole.[3][4][5][6]
The proposed primary decomposition pathway can be summarized as follows:
-
Initiation: Homolytic cleavage of the C-O bond to yield a 3-bromo-5-methylphenoxy radical and a methyl radical.
-
Propagation and Recombination: The highly reactive radical species generated in the initiation step can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation.
-
Termination: The radical chain reactions cease through the combination of two radical species.
A visual representation of the proposed initial decomposition step is provided below:
Figure 1: Proposed initial step of thermal decomposition.
Experimental Workflow for Thermal Analysis
A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition of this compound. The following workflow outlines the key analytical techniques and their respective roles.
Figure 2: Experimental workflow for thermal analysis.
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the initial significant mass loss in the TGA curve.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min under an inert atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
Endothermic peaks will correspond to melting and boiling, while exothermic peaks will indicate decomposition.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
Place a small, accurately weighed amount of this compound into a pyrolysis tube.
-
Heat the sample in the pyrolysis unit to a temperature just above its decomposition onset temperature (determined by TGA).
-
The decomposition products are swept into the GC column by an inert carrier gas (e.g., helium).
-
The products are separated based on their boiling points and affinity for the GC column's stationary phase.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are compared to a library of known compounds for identification.
-
Anticipated Results and Interpretation
Based on the proposed decomposition mechanism, the following results are anticipated from the experimental workflow:
| Analytical Technique | Expected Observation | Interpretation |
| TGA | A significant mass loss event occurring at elevated temperatures. | Indicates the thermal decomposition of the compound. The onset temperature provides a measure of its thermal stability. |
| DSC | An endothermic peak corresponding to boiling, followed by a sharp exothermic peak. | The exotherm confirms the energetic nature of the decomposition process. |
| GC-MS | Detection of various brominated and methylated aromatic compounds, as well as smaller hydrocarbon fragments. | Identification of these products will provide direct evidence for the proposed radical-mediated decomposition pathway. |
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, a scientifically robust hypothesis can be formulated based on the known behavior of the parent compound, anisole. The proposed decomposition pathway, initiated by the homolytic cleavage of the methoxy group's C-O bond, provides a solid foundation for further investigation. The detailed experimental protocols outlined in this guide, utilizing TGA, DSC, and GC-MS, offer a comprehensive strategy for the empirical validation of this hypothesis. The data generated from these studies will be invaluable for ensuring the safe and efficient use of this important synthetic intermediate in research and industrial applications.
References
- A Deep Dive into this compound: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound: A Key Organic Synthesis Intermediate. (n.d.). BOC Sciences.
- Ranzi, E., et al. (2011). Detailed Kinetics of the Pyrolysis and Oxidation of Anisole. 17th International Symposium on Plasma Chemistry (ISPC 17).
- Anisole revised. (2016). eScholarship.
- Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. (2025). ResearchGate.
- Theoretical and kinetic analysis of anisole and cresol primary reactivity in pyrolysis and combustion. (2024). ScienceDirect.
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Reactivity of the bromine atom in 1-Bromo-3-methoxy-5-methylbenzene
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-3-methoxy-5-methylbenzene
Abstract
This compound is a versatile substituted aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules for the pharmaceutical and material science sectors.[1][2] Its unique substitution pattern—featuring a bromine atom flanked by electron-donating methoxy and methyl groups—imparts a distinct reactivity profile that is crucial for synthetic chemists to understand and leverage. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the carbon-bromine bond in this molecule. We will delve into its participation in cornerstone reactions such as palladium-catalyzed cross-couplings and explore its behavior under conditions for nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols to support advanced chemical synthesis.
Molecular Structure and Electronic Profile
The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. Understanding their individual and collective electronic and steric contributions is fundamental to predicting its chemical behavior.
| Substituent | Position | Electronic Effect | Influence on the Ring |
| Bromine (-Br) | 1 | Inductive: Electron-withdrawing (-I)Resonance: Electron-donating (+R) | Deactivating, ortho, para-director for electrophilic substitution. The C-Br bond is the primary site for oxidative addition in cross-coupling reactions. |
| Methoxy (-OCH₃) | 3 | Inductive: Electron-withdrawing (-I)Resonance: Strongly electron-donating (+R) | Activating, ortho, para-director. Increases electron density on the ring, particularly at positions 2, 4, and 6, making the ring more nucleophilic.[5] |
| Methyl (-CH₃) | 5 | Inductive: Electron-donating (+I)Hyperconjugation: Electron-donating | Activating, ortho, para-director. Further increases the electron density of the aromatic system. |
The combined effect of the methoxy and methyl groups is a significant enrichment of the electron density of the benzene ring. This electronic enrichment has profound implications for the primary reaction pathways involving the bromine atom. While it makes the ring susceptible to electrophilic attack, it simultaneously influences the energetics of reactions that depend on the electrophilicity of the carbon atom bonded to the bromine.
Synthesis of this compound
A reliable supply of high-purity starting material is critical for reproducible experimental outcomes.[2] A common and efficient method for the synthesis of this compound involves the deamination of 4-bromo-2-methoxy-6-methylaniline via a diazotization-reduction sequence.[4]
Experimental Protocol: Synthesis via Deamination[4]
This protocol describes the conversion of 4-bromo-2-methoxy-6-methylaniline to this compound.
-
Diazotization:
-
In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).
-
Add concentrated hydrochloric acid (5.6 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add, dropwise, an aqueous solution of sodium nitrite (2.19 g, 31.78 mmol, in 7 mL of water), maintaining the temperature at 0 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
-
Reduction (Deamination):
-
To the cold diazonium salt solution, add a 50% aqueous hypophosphorous acid solution (H₃PO₂) (56.5 mL) at 0 °C. This reagent is the reducing agent that replaces the diazonium group with a hydrogen atom.
-
Allow the reaction to stir at 0 °C for a period before gradually warming to room temperature and stirring overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC), add ethyl acetate for extraction.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize excess acids.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography using 100% hexane as the eluent.
-
This procedure typically yields the product as a pale liquid with a high yield (approx. 95%).[4]
-
Synthesis Workflow Diagram
Sources
The Strategic deployment of 1-Bromo-3-methoxy-5-methylbenzene in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 1-Bromo-3-methoxy-5-methylbenzene, a strategically functionalized aromatic compound, has emerged as a key intermediate with significant potential in the synthesis of complex molecular architectures. Its unique substitution pattern—a bromine atom for facile cross-coupling, a methoxy group influencing electronic properties, and a methyl group providing a lipophilic handle—offers a powerful platform for the generation of diverse compound libraries with a wide range of pharmacological activities.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on key reaction classes, and provide detailed, field-proven protocols. Furthermore, we will explore its role in the synthesis of specific classes of biologically active molecules, underscoring its importance as a valuable tool for drug discovery professionals.
Physicochemical Properties and Synthetic Rationale
This compound is a colorless oil at room temperature.[1] Its utility as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.[3] The methyl group provides a point of steric bulk and can be a site for metabolic transformations, a crucial consideration in drug design.
The strategic placement of these groups allows for a high degree of control over the synthetic outcome, making it a favored starting material for constructing substituted biaryl and other complex scaffolds found in many biologically active compounds.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The true value of this compound lies in its application as a foundational element in the synthesis of molecules with therapeutic potential. Its utility spans a range of disease areas, from oncology to neurodegenerative disorders.
Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is a key player in the biosynthesis of estrogens and androgens, and its inhibition is a therapeutic strategy for hormone-dependent diseases such as breast cancer and endometriosis.[4]
A crucial step in the synthesis of non-steroidal 17β-HSD1 inhibitors involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid.[5] This reaction efficiently constructs the core biaryl scaffold of the inhibitor.
Experimental Protocols: A Practical Guide
The following protocols are provided as a detailed guide for the practical application of this compound in key synthetic transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 17β-HSD1 Inhibitor Precursor
This protocol describes the synthesis of 3-methoxy-5-methyl-6'-methoxynaphthalene, a key intermediate for 17β-HSD1 inhibitors.[5]
Reaction Scheme:
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Methodological & Application
Application Note & Protocol: High-Efficiency Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of 1-Bromo-3-methoxy-5-methylbenzene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-3-methoxy-5-methylbenzene with a variety of arylboronic acids. This specific transformation is of high value in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted biphenyl structures.[2][3] We will explore the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible results.
Part 1: The Underlying Chemistry: Rationale and Mechanism
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base.[2][4][5] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step.[2] The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center.[4][6] This critical step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7][8] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
The Substrate (this compound): This aryl bromide is considered electron-rich due to the presence of the methoxy (-OCH₃) and methyl (-CH₃) groups. Electron-donating groups can slow the initial oxidative addition step compared to electron-deficient aryl halides.[9] Therefore, a highly active catalyst system is often required to achieve efficient coupling.[10]
-
The Catalyst: While many palladium sources are effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it is a pre-formed, active Pd(0) catalyst. For more challenging couplings or to achieve lower catalyst loadings, systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be more active.[11][12] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.[10]
-
The Base: The base is not merely a spectator; it is essential for activating the boronic acid.[1][6][7] Potassium carbonate (K₂CO₃) is a moderately strong, cost-effective base suitable for many Suzuki couplings.[13] It facilitates the formation of the boronate anion, which is more nucleophilic and readily undergoes transmetalation.[1][8] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for less reactive substrates.[14]
-
The Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is commonly employed.[15] The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[6][16] The choice of solvent can significantly influence reaction rates and even selectivity.[17][18][19] Thoroughly degassing the solvent is critical, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[20]
Part 2: Experimental Protocol: A Validated Method
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific arylboronic acid partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 201.06 | 1.0 | 201 mg | 1.0 |
| Arylboronic Acid | Varies | 1.2 | Varies | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane, anhydrous | - | - | 8.0 mL | - |
| Water, degassed | - | - | 2.0 mL | - |
Step-by-Step Methodology
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).[15][21]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[20]
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.[13][15]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide spot is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[22]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[22]
Part 3: Troubleshooting and Self-Validation
A successful protocol is one that can be validated and troubleshoot. Here are common issues and their remedies.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd).[20] 2. Insufficiently degassed solvents.[20] 3. Impure or decomposed boronic acid (protodeboronation).[20] 4. Base is not strong enough or is hydrated. | 1. Use a fresh bottle of catalyst or a different, more robust catalyst system (e.g., Pd(OAc)₂/SPhos). 2. Ensure thorough degassing of solvents using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[23] 3. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[20] 4. Use a stronger, anhydrous base like Cs₂CO₃ or K₃PO₄. |
| Homocoupling Product | Presence of oxygen leading to reductive elimination from a Pd(II)-boronate intermediate.[9] | Rigorously exclude oxygen from the reaction. Ensure the Schlenk technique is performed correctly. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (often an issue with electron-deficient boronic acids).[20] | Use a milder base (e.g., KF), lower the reaction temperature, or shorten the reaction time. Using a more stable boronate ester can also mitigate this side reaction.[20] |
| Difficult Purification | Close polarity of the product and starting materials or byproducts.[23] | Optimize the solvent system for column chromatography. If the product contains a basic or acidic functional group, an acid-base extraction during the work-up can help remove impurities.[23] |
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]
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Mascitti, J. A., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(15), 4774-4784. Available from: [Link]
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National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. Available from: [Link]
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White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
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Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
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ResearchGate. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
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Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available from: [Link]
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ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available from: [Link]
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ResearchGate. (2019). Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. Available from: [Link]
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Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
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ResearchGate. (2009). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available from: [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
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ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
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WorldOfChemicals. (2024). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Available from: [Link]
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ResearchGate. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
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ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available from: [Link]
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YouTube. (2020). Suzuki Coupling. Available from: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these compounds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3][4]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-bromo-3-methoxy-5-methylbenzene, an electron-rich aryl bromide. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for this specific substrate.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this rate-limiting step, especially for less reactive aryl halides.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][7] The choice of base is critical and must be compatible with any sensitive functional groups on the substrates.[8][9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The selection of appropriate ligands can often minimize this undesired pathway.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure that can be adapted for various primary and secondary amines. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to ensure the exclusion of oxygen and moisture, which can deactivate the catalyst.[11]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound followed by the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.5 M. Finally, add the amine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Optimization of Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-rich substrate like this compound, careful optimization is key to achieving high yields and minimizing side products.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | G3/G4 Buchwald Precatalysts or Pd₂(dba)₃ | Precatalysts offer improved air stability and reliable generation of the active Pd(0) species.[11] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) | These ligands promote the oxidative addition of electron-rich aryl bromides and accelerate reductive elimination.[1] BrettPhos is often a good choice for primary amines.[9] |
| Base | NaOtBu, LHMDS, or K₃PO₄ | Strong alkoxide or amide bases are generally effective.[9] For base-sensitive functional groups on the amine, a weaker inorganic base like K₃PO₄ may be preferable.[8] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Toluene is a common and effective solvent.[8] Ethereal solvents can also be used. The choice may influence the solubility of the base and the reaction rate.[8] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, particularly with less reactive amines.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (due to oxygen or moisture) | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[11] Consider using a fresh batch of catalyst and ligand. |
| Inappropriate ligand or base | Screen a panel of ligands and bases to find the optimal combination for your specific amine. | |
| Formation of Hydrodehalogenated Byproduct | β-Hydride elimination is competitive | Try a bulkier ligand, lower the reaction temperature, or use a less sterically hindered base.[1][10] |
| Poor Reproducibility | Inconsistent quality of reagents or reaction setup | Use high-purity reagents and ensure consistent inert atmosphere techniques. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-(3-methoxy-5-methylphenyl) amines. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful transformation in a research and development setting.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
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Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 16(38), 11558-11562. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Nolan, S. P., & Organ, M. G. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 122(15), 12581-12683. Retrieved from [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
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Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]
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Lipshutz, B. H., & Ghorai, S. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(16), 4252-4255. Retrieved from [Link]
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Organ, M. G., et al. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(31), 11776-11784. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Tcyrulnikov, S., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 143(33), 13246-13255. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17852-17861. Retrieved from [Link]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1118-1124. Retrieved from [Link]
-
Kumar, A., et al. (2019). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][8][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Retrieved from [Link]
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Lyubchak, K. I., et al. (2005). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. Helvetica Chimica Acta, 88(12), 3247-3263. Retrieved from [Link]
-
Sasano, K., et al. (2014). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry, 12(35), 6848-6853. Retrieved from [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3-methoxy-5-methylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The resulting arylalkyne motif is a versatile building block, readily undergoing further transformations.
This guide provides an in-depth technical overview and practical protocols for the Sonogashira coupling of 1-Bromo-3-methoxy-5-methylbenzene, an electron-rich aryl bromide. The presence of two electron-donating groups (methoxy and methyl) on the aromatic ring presents unique challenges and necessitates careful consideration of reaction conditions to achieve high efficiency and minimize side reactions.
Mechanistic Insights: The Dual Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding these cycles is paramount for rational optimization and troubleshooting.
The Palladium Cycle: The Engine of C-C Bond Formation
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly for less reactive aryl bromides.[1] The electron-rich nature of this compound can slow this step.
-
Transmetalation: The resulting Pd(II) complex undergoes transmetalation with a copper(I) acetylide intermediate (generated in the copper cycle), transferring the alkynyl group to the palladium center.[6]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[6]
The Copper Cycle: Activation of the Alkyne
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[2]
-
Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide.[5][7] This species is the active nucleophile that participates in the palladium cycle.
A significant side reaction, particularly with electron-rich substrates, is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[1] This underscores the importance of carefully controlling the reaction conditions or employing copper-free protocols.
Visualizing the Catalytic Pathway
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Design for this compound
The coupling of electron-rich aryl bromides like this compound can be challenging. The electron-donating groups deactivate the C-Br bond towards oxidative addition. Therefore, a judicious choice of catalyst, ligand, base, and solvent is critical for success.
Key Reaction Parameters
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) | These ligands promote the formation of highly active, monoligated Pd(0) species, which facilitates the challenging oxidative addition step with electron-rich aryl bromides.[1] |
| Copper(I) Source | CuI (for standard conditions) | CuI is the most common co-catalyst for activating the alkyne.[8] |
| Base | Amine bases (e.g., Et₃N, DIPEA, DIPA) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) | Amine bases often serve as both the base and solvent/co-solvent. Inorganic bases can be effective, particularly in copper-free systems.[6] |
| Solvent | THF, Dioxane, DMF, Toluene, or neat amine | The choice of solvent can influence catalyst stability and reaction rate. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[8] |
| Temperature | Room temperature to elevated temperatures (50-100 °C) | While many Sonogashira reactions proceed at room temperature, the lower reactivity of this specific aryl bromide may necessitate heating.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne (Glaser coupling).[8] |
Recommended Protocols
Given the lack of a specific published procedure for this compound, two robust protocols are presented below, based on successful couplings of similar electron-rich aryl bromides.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point and utilizes the classic Pd/Cu catalytic system. Heating is likely required for this substrate.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts, which can be a significant issue with electron-rich aryl bromides.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃, 0.08 mmol, 8 mol%) to an oven-dried vial with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and an inorganic base such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Solvent and Alkyne Addition: Add anhydrous, degassed dioxane (5 mL) and the terminal alkyne (1.2 mmol, 1.2 eq.).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Filter through a short plug of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents/solvents. | 1. Use a fresh palladium source and ligand. 2. Increase the reaction temperature in increments. 3. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Ensure the reaction is run under strictly anaerobic conditions. 2. Switch to a copper-free protocol (Protocol 2). 3. Reduce the amount of CuI. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Use a more robust ligand. 2. Ensure the reaction is free of impurities that could poison the catalyst. |
| De-bromination of Starting Material | Reductive side reaction. | 1. Ensure the absence of water and other protic sources. 2. Lower the reaction temperature if possible. |
Conclusion
The Sonogashira coupling of this compound is a feasible but potentially challenging transformation due to the electron-rich nature of the substrate. Success hinges on the careful selection of a highly active catalytic system, typically involving a palladium source and a bulky, electron-rich phosphine ligand. While standard copper-catalyzed conditions may be effective with heating, a copper-free approach is a valuable alternative for mitigating the common side reaction of alkyne homocoupling. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this versatile C-C bond-forming reaction in their synthetic endeavors.
References
-
Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Autech Industry Co., Limited. Available at: [Link]
-
Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry; 2016. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Available at: [Link]
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Sonogashira Coupling. NROChemistry. Available at: [Link]
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Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Published January 14, 2013. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Last updated August 5, 2024. Available at: [Link]
-
Lopp, M., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148. Available at: [Link]
-
Sonogashira coupling. YouTube. Published January 7, 2019. Available at: [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
-
Sonogashira cross-coupling reaction. YouTube. Published February 13, 2020. Available at: [Link]
-
Zhu, X. (2014). Method for preparing 3,4-dimethoxytoluene. SciSpace. Available at: [Link]
- Preparation method of 3, 5-dihydroxytoluene. Google Patents.
- 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof. Google Patents.
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Application Notes and Protocols: Formation of 3-Methoxy-5-methylphenylmagnesium Bromide
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, prized for their potent nucleophilicity in forging new carbon-carbon bonds.[1][2][3] This guide provides a comprehensive protocol for the preparation of a specific and valuable Grignard reagent, 3-methoxy-5-methylphenylmagnesium bromide, from its corresponding aryl halide, 1-bromo-3-methoxy-5-methylbenzene. The strategic placement of the methoxy and methyl groups on the aromatic ring makes this reagent a key intermediate in the synthesis of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and materials.
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of magnesium metal.[4] The mechanism involves the transfer of an electron from the magnesium to the aryl halide, leading to the formation of a radical anion which then collapses to form an aryl radical and a halide anion. A second electron transfer from another magnesium atom to the aryl radical results in a carbanion, which rapidly combines with the magnesium cation to form the Grignard reagent.[1][5] Success in this synthesis hinges on meticulous attention to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[3][5][6]
This document will detail the necessary precautions, step-by-step procedures, and critical parameters to ensure a successful and high-yielding synthesis.
Scientific Principles and Experimental Design
The preparation of 3-methoxy-5-methylphenylmagnesium bromide is governed by several key principles that inform the experimental protocol.
1. Anhydrous Conditions: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] Consequently, any trace of protic solvents, including water from glassware, solvents, or the atmosphere, will protonate and destroy the reagent, forming the corresponding arene (1-methoxy-3-methylbenzene in this case).[5][6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed under an inert atmosphere (e.g., nitrogen or argon).[7][8]
2. Magnesium Activation: A common challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, preventing the reaction from initiating.[9] Several methods can be employed to activate the magnesium surface. Mechanical methods like stirring or grinding can physically disrupt the oxide layer.[10][11] Chemical activation is more common and involves the use of reagents like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[9][10][12] Iodine is thought to etch the oxide layer, while 1,2-dibromoethane reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh, reactive metal surface.[9][12]
3. Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for Grignard reagent formation.[1][3][13] They serve two primary roles: they are aprotic, thus not reacting with the Grignard reagent, and they solvate and stabilize the formed organomagnesium species through coordination of their lone pair electrons with the magnesium atom.[3][5] THF is often preferred for the formation of Grignard reagents from less reactive aryl halides due to its higher boiling point and better solvating ability.[2]
4. Reaction Initiation and Control: The formation of a Grignard reagent is an exothermic process.[6][14] Once initiated, the reaction can proceed vigorously. Therefore, the aryl halide is typically added portion-wise to the magnesium suspension to control the reaction rate and temperature.[15] An ice bath should be readily available to manage the exotherm, especially during the initial stages.[6]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 3-methoxy-5-methylphenylmagnesium bromide.
Caption: Workflow for Grignard Reagent Formation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | C₈H₉BrO | 201.06 | 10.05 g | 0.05 | Ensure purity |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 0.06 | Use high purity |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Freshly distilled from a suitable drying agent |
| Iodine | I₂ | 253.81 | 1 small crystal | - | For activation |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Schlenk line (optional, but recommended)
Procedure:
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This is best achieved by oven-drying at >120 °C for several hours and assembling the apparatus while hot, allowing it to cool under a stream of inert gas.[6]
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask. The entire system should be flushed with nitrogen or argon.[8]
-
Magnesium Activation: Place the magnesium turnings (1.46 g) into the reaction flask. Add a single small crystal of iodine.[10] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and coats the surface of the magnesium. The disappearance of the iodine color is an indication of activation.[10] Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (10.05 g) in anhydrous THF (20 mL). Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add approximately 5 mL of the aryl bromide solution from the dropping funnel to the activated magnesium turnings. Stir the mixture. The reaction may initiate spontaneously, which is indicated by a gentle bubbling and the appearance of a cloudy, grayish color. If the reaction does not start, gentle warming with a heating mantle or a heat gun may be necessary.[16] Be prepared with an ice bath to control the initial exotherm.
-
Addition of Aryl Bromide: Once the reaction has initiated and is proceeding smoothly, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[15] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion of the reaction is typically indicated by the disappearance of most of the magnesium metal and the formation of a dark, homogeneous solution.
-
Use of the Grignard Reagent: The freshly prepared 3-methoxy-5-methylphenylmagnesium bromide solution is now ready for use in subsequent synthetic steps. It is best used immediately.[8]
Chemical Reaction and Structure
The following diagram illustrates the chemical transformation involved in the formation of 3-methoxy-5-methylphenylmagnesium bromide.
Caption: Formation of the Grignard Reagent.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several built-in checks and best practices:
-
Visual Confirmation of Initiation: The disappearance of the iodine color and the onset of bubbling and turbidity provide clear visual cues that the reaction has successfully initiated.
-
Controlled Exotherm: The dropwise addition of the aryl halide allows for careful management of the reaction's exothermic nature, preventing runaway reactions and ensuring safety.[14]
-
Near-Complete Consumption of Magnesium: At the end of a successful reaction, the majority of the magnesium turnings should be consumed, indicating a high conversion to the Grignard reagent.
-
Titration (Optional but Recommended): For quantitative applications, the concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a known acid (e.g., anhydrous benzoic acid with a colorimetric indicator). This provides a precise measure of the reagent's strength for subsequent reactions.
Safety Considerations
-
Flammability: Diethyl ether and THF are highly flammable and volatile solvents. All operations should be conducted in a well-ventilated fume hood, away from open flames or spark sources.[6]
-
Reactivity: Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. Handle under an inert atmosphere at all times.[7]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. Have an ice bath readily available to control the reaction temperature.[6]
-
Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the Grignard solution to a cooled, stirred solution of a weak acid, such as saturated aqueous ammonium chloride.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[14]
Applications in Drug Development and Research
3-Methoxy-5-methylphenylmagnesium bromide is a versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of polysubstituted aromatic compounds. For instance, it can be used in:
-
Cross-Coupling Reactions: Participation in Kumada, Negishi, or other transition-metal-catalyzed cross-coupling reactions to form biaryl structures, a common motif in many pharmaceutical compounds.
-
Addition to Carbonyls: Reaction with aldehydes, ketones, and esters to generate secondary and tertiary alcohols, respectively, which are important intermediates in the synthesis of complex natural products and drug candidates.[2][17][18][19]
-
Synthesis of Heterocycles: As a nucleophile in reactions to construct or functionalize heterocyclic rings, which are prevalent in medicinal chemistry.
References
-
Sathee, V. (n.d.). Grignard Reaction Mechanism. Chemistry SATHEE. Retrieved from [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Luh, T.-Y., & Wong, C.-S. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(3), 304–307. Retrieved from [Link]
-
Luh, T.-Y., & Wong, C.-S. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(3), 304–307. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent? Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]
- Google Patents. (n.d.). US3347912A - Novel grignard reagents.
-
ResearchGate. (2013, October 4). How do Grignard Activating Reagents work? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 1-Bromo-3-methoxy-5-methylbenzene in Pharmaceutical Intermediate Synthesis
Abstract
1-Bromo-3-methoxy-5-methylbenzene (CAS No: 29578-83-4) is a highly versatile and strategically important building block in modern medicinal chemistry.[1][2][3] Its unique trifunctional substitution pattern—comprising a reactive bromine atom, an electron-donating methoxy group, and a methyl group—offers a powerful handle for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications in synthesizing pharmaceutical intermediates, focusing on key bond-forming reactions. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and Grignard reagent formation, explaining the causality behind experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: A Profile of a Key Synthetic Intermediate
This compound is a substituted aromatic compound that serves as a cornerstone for the synthesis of a diverse range of complex molecules, particularly active pharmaceutical ingredients (APIs).[3] Typically appearing as a colorless oil, its value lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.[1][2][4]
-
The Bromine Atom: Serves as a primary reactive site, ideal for transition metal-catalyzed cross-coupling reactions or conversion into organometallic reagents.[5] This allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds.
-
The Methoxy and Methyl Groups: These groups modulate the electronic properties of the aromatic ring. As electron-donating groups, they can influence the rate and regioselectivity of subsequent reactions on the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29578-83-4 | [2][4][6] |
| Molecular Formula | C₈H₉BrO | [2][7] |
| Molecular Weight | 201.06 g/mol | [2][7] |
| Appearance | Colorless Oil | [1][2][4] |
| Boiling Point | Data not consistently available; influences distillation purification. | [1] |
| Storage | Refrigerator, under inert atmosphere. | [2] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized drug discovery, and this compound is an excellent substrate for these transformations. The carbon-bromine bond readily undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl or aryl-alkenyl structures, which are common motifs in pharmaceuticals.[8] The reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][8]
Causality: The choice of catalyst, ligand, and base is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the organoboron species for the transmetalation step.[8]
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Protocol 2.1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
Objective: To synthesize 3-methoxy-5-methyl-1,1'-biphenyl from this compound and phenylboronic acid.
Reagents:
| Reagent | MW ( g/mol ) | Amount | mmols | Equiv. |
| This compound | 201.06 | 1.00 g | 4.97 | 1.0 |
| Phenylboronic Acid | 121.93 | 727 mg | 5.97 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 172 mg | 0.149 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.37 g | 9.94 | 2.0 |
| Toluene | - | 20 mL | - | - |
| Ethanol | - | 5 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.00 g, 4.97 mmol), phenylboronic acid (727 mg, 5.97 mmol), and Pd(PPh₃)₄ (172 mg, 0.149 mmol).
-
Solvent & Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of K₂CO₃ (1.37 g in 5 mL water).
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes. This is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety: Wear appropriate PPE (lab coat, gloves, safety glasses). Palladium compounds can be toxic. Handle all reagents in a well-ventilated fume hood.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of a carbon-nitrogen bond is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination enables the coupling of aryl halides with amines, a reaction that is otherwise difficult to achieve.[9][10] This protocol is essential for creating substituted aniline derivatives, which are precursors to a vast array of APIs.[11]
Causality: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., t-BuXPhos) are often required to promote the reductive elimination step, which forms the C-N bond and is typically the rate-limiting step of the catalytic cycle.[11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Caption: Workflow for Buchwald-Hartwig C-N bond formation.
Protocol 2.2: Synthesis of a Substituted Aniline via Buchwald-Hartwig Amination
Objective: To synthesize N-(3-methoxy-5-methylphenyl)aniline from this compound and aniline.
Reagents:
| Reagent | MW ( g/mol ) | Amount | mmols | Equiv. |
| This compound | 201.06 | 1.00 g | 4.97 | 1.0 |
| Aniline | 93.13 | 510 µL | 5.47 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 45 mg | 0.049 | 0.01 |
| t-BuXPhos | 424.60 | 63 mg | 0.149 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 670 mg | 6.96 | 1.4 |
| Anhydrous Toluene | - | 25 mL | - | - |
Procedure:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (45 mg), t-BuXPhos (63 mg), and sodium tert-butoxide (670 mg).
-
Reagent Addition: Add this compound (1.00 g), followed by anhydrous toluene (25 mL) and aniline (510 µL) via syringe.
-
Inerting & Reaction: Seal the flask and purge with argon for 5 minutes. Heat the reaction mixture to 100 °C with stirring for 12-18 hours. The use of anhydrous solvent and inert conditions is critical to prevent catalyst deactivation and side reactions.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding 20 mL of water. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Core Application: Grignard Reagent Formation and Utilization
The Grignard reaction is a classic organometallic reaction that provides a powerful method for C-C bond formation by converting the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion equivalent.
Causality: The reaction must be performed under strictly anhydrous conditions. Grignard reagents are extremely strong bases and will react readily with any protic source, such as water, which would quench the reagent and halt the desired reaction. Diethyl ether or THF are common solvents as they are aprotic and help to stabilize the Grignard reagent.
Caption: Two-stage workflow for Grignard reaction.
Protocol 3.1: Synthesis of a Secondary Alcohol via Grignard Reaction
Objective: To synthesize (3-methoxy-5-methylphenyl)(phenyl)methanol via formation of a Grignard reagent followed by reaction with benzaldehyde.
Reagents:
| Reagent | MW ( g/mol ) | Amount | mmols | Equiv. |
| Magnesium Turnings | 24.31 | 145 mg | 5.97 | 1.2 |
| This compound | 201.06 | 1.00 g | 4.97 | 1.0 |
| Benzaldehyde | 106.12 | 500 µL | 4.92 | ~1.0 |
| Anhydrous Diethyl Ether (Et₂O) | - | 30 mL | - | - |
| Iodine (I₂) | 253.81 | 1 crystal | catalytic | - |
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add magnesium turnings (145 mg) and a small crystal of iodine (to activate the Mg surface).
-
Grignard Formation: Dissolve this compound (1.00 g) in 10 mL of anhydrous Et₂O and add it to the dropping funnel. Add ~1-2 mL of this solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.[12]
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 1 hour to ensure full formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the flask to 0 °C in an ice bath. Dissolve benzaldehyde (500 µL) in 5 mL of anhydrous Et₂O and add it dropwise to the stirred Grignard reagent.
-
Quenching & Work-up: After stirring for 1 hour at room temperature, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Characterization: Confirm the product structure via NMR, IR (for the -OH stretch), and MS.
Summary and Outlook
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its utility in forming critical C-C and C-N bonds through robust and well-understood methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions makes it an invaluable tool for medicinal chemists.[3] The protocols detailed herein provide a reliable foundation for researchers to construct complex molecular scaffolds, accelerating the discovery and development of new therapeutic agents. Future applications will undoubtedly leverage this intermediate in novel, multi-step synthetic sequences to access next-generation pharmaceuticals.
References
- A Deep Dive into this compound: Properties and Synthesis.
- This compound | 29578-83-4. (2025). ChemicalBook.
- This compound 29578-83-4 wiki.
- This compound. (2026). Echemi.
- This compound.
- This compound AldrichCPR.
- This compound: A Key Organic Synthesis Intermediate.
- Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
- Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene. (2025). Benchchem.
- Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. (No Date).
- Grignard Reagents.
- 4,4'-dimethyl-1,1'-biphenyl.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
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- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-methoxy-5-methylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. This crucial building block is instrumental in the fields of organic synthesis, pharmaceutical research, and material science.[1][2] This document will explore common synthetic challenges and provide robust solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions to get your experiment back on track.
Issue 1: Low or No Product Yield in the Sandmeyer Reaction
Question: I performed a Sandmeyer reaction starting from 4-bromo-2-methoxy-6-methylaniline to synthesize this compound, but I obtained a very low yield. What could be the potential causes and how can I improve it?
Answer: A low yield in the Sandmeyer reaction for this specific synthesis can be attributed to several critical factors. The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] However, the stability of the diazonium salt and the efficiency of the subsequent copper-catalyzed bromide displacement are paramount for a high yield.
Potential Causes and Solutions:
-
Incomplete Diazotization: The initial conversion of the primary amine to a diazonium salt is crucial. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Troubleshooting:
-
Temperature Control: Strictly maintain the reaction temperature at 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control.
-
Reagent Purity: Ensure the sodium nitrite is of high purity and has not degraded.
-
Acid Concentration: The concentration of the acid (e.g., hydrochloric acid) is critical. Insufficient acid can lead to incomplete diazotization.[5][6]
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to byproducts and a lower yield.
-
Troubleshooting:
-
Immediate Use: Use the diazonium salt immediately after its formation in the subsequent Sandmeyer step. Do not let it stand for extended periods.
-
-
-
Inefficient Copper(I) Bromide Catalysis: The displacement of the diazonium group with bromide is catalyzed by copper(I) bromide. The quality and quantity of the catalyst are important.
-
Troubleshooting:
-
Catalyst Quality: Use freshly prepared or high-purity copper(I) bromide.
-
Catalyst Loading: Ensure an adequate catalytic amount of CuBr is used. In some protocols, a mixture of Cu(I) and Cu(II) salts can be beneficial.[4]
-
-
-
Side Reactions: The diazonium salt can undergo unwanted side reactions, such as coupling with the starting aniline or other nucleophiles present in the reaction mixture.
-
Troubleshooting:
-
Controlled Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution to prevent localized high concentrations of the diazonium salt.
-
-
Issue 2: Formation of Multiple Products in the Bromination of 3-Methoxy-5-methylphenol
Question: I am attempting to synthesize this compound by brominating 3-methoxy-5-methylphenol, but my TLC and NMR analysis show the presence of multiple brominated species. How can I improve the selectivity of this reaction?
Answer: The direct bromination of 3-methoxy-5-methylphenol can be challenging due to the strong activating effects of the hydroxyl and methoxy groups, which can lead to over-bromination and the formation of isomeric products.[7] The key to a successful synthesis is to control the reactivity of the aromatic ring and the choice of brominating agent.
Controlling Selectivity:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂).[8][9][10] Using NBS can significantly reduce the formation of poly-brominated byproducts. The reaction can be carried out in a solvent like acetonitrile.[8]
-
Molecular Bromine (Br₂): If using Br₂, it is crucial to control the stoichiometry and reaction conditions carefully. Perform the reaction at a low temperature and add the bromine solution dropwise.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the selectivity. Less polar solvents can sometimes favor mono-bromination.
-
Temperature: Lowering the reaction temperature will decrease the reaction rate and can improve selectivity by minimizing over-bromination.
-
-
Protecting Groups:
-
In some cases, protecting the highly activating hydroxyl group as an ester or ether can help to control the regioselectivity of the bromination. However, this adds extra steps to the synthesis (protection and deprotection).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound, covering aspects from starting materials to product purification.
Q1: What is the most common and efficient synthetic route to prepare this compound with a high yield?
A1: The Sandmeyer reaction starting from 4-bromo-2-methoxy-6-methylaniline is a well-documented and high-yielding route.[5][6] A published procedure reports a yield of up to 95%.[5] This method involves the diazotization of the aniline followed by a copper(I) bromide-mediated displacement of the diazonium group. The starting material, 4-bromo-2-methoxy-6-methylaniline, can be prepared from commercially available precursors.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety precautions are essential:
-
Handling Bromine: Molecular bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not to attempt to isolate the solid salt.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used, such as acetic acid, ethyl acetate, and hexane.[5][6]
Q3: How can I effectively purify the final product, this compound?
A3: The most common and effective purification method is silica gel column chromatography.[5][6]
-
Eluent System: A non-polar eluent system, such as 100% hexane, is typically used to elute the product.[5][6]
-
Monitoring: The progress of the purification can be monitored by thin-layer chromatography (TLC).
-
Alternative Method: For larger scales, distillation under reduced pressure can be an effective purification method, as this compound is a colorless oil with a defined boiling point.[2]
Q4: What are the expected spectroscopic data (¹H NMR) for this compound?
A4: The ¹H NMR spectrum provides a clear signature for the successful synthesis of the target compound. The expected chemical shifts (in CDCl₃) are:
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is adapted from a high-yielding procedure.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-bromo-2-methoxy-6-methylaniline | 216.08 | 5.8 g | 26.84 |
| Acetic Acid | 60.05 | 49 mL | - |
| Concentrated HCl | 36.46 | 5.6 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.19 g | 31.78 |
| 50% aq. Hypophosphorous Acid (H₃PO₂) | 66.00 | 56.5 mL | - |
| Ethyl Acetate | 88.11 | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Hexane | 86.18 | - | - |
Procedure:
-
In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL) and add concentrated hydrochloric acid (5.6 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (2.19 g, 31.78 mmol) in 7 mL of water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
Add 50% aqueous hypophosphorous acid (56.5 mL) at 0 °C.
-
Allow the reaction to stir at 0 °C for a period and then warm to room temperature and stir overnight.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic phase with a saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate it, and purify by silica gel column chromatography using 100% hexane as the eluent to yield the product as a pale liquid.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
References
- Vertex AI Search.
- Vertex AI Search. A Deep Dive into this compound: Properties and Synthesis.
-
Wikipedia. Sandmeyer reaction. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]
-
ACS Publications. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Chemistry LibreTexts. 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
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- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Common side products in the bromination of 3-methoxytoluene
Welcome to the technical support center for the bromination of 3-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal results in your synthesis.
Introduction: The Chemistry of Brominating 3-Methoxytoluene
The bromination of 3-methoxytoluene is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, also known as m-methylanisole, possesses two directing groups: a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃).[1] Both are ortho, para-directors. Their interplay governs the regioselectivity of the reaction, making the formation of multiple isomers and side products a common experimental challenge. Understanding the electronic and steric effects of these substituents is paramount to controlling the reaction outcome.
This guide will delve into the mechanistic nuances, provide practical solutions to common side product formation, and equip you with the knowledge to troubleshoot and optimize your bromination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a mixture of monobrominated isomers. How can I control the regioselectivity?
A1: The formation of multiple monobrominated isomers is expected due to the directing effects of the methoxy and methyl groups. The methoxy group is a more powerful activating group than the methyl group, and its directing effect will dominate.[1] The primary sites of electrophilic attack will be ortho and para to the methoxy group.
-
Position 2: ortho to the methoxy group and ortho to the methyl group. Steric hindrance from both adjacent groups can make this position less accessible.
-
Position 4: para to the methoxy group and ortho to the methyl group. This position is electronically activated and sterically accessible.
-
Position 6: ortho to the methoxy group and meta to the methyl group. This position is also electronically activated.
Therefore, you will likely obtain a mixture of 2-bromo-3-methoxytoluene, 4-bromo-3-methoxytoluene, and 6-bromo-3-methoxytoluene. The para-substituted product (4-bromo-3-methoxytoluene) is often the major product due to a combination of strong electronic activation and lower steric hindrance compared to the ortho positions.[2]
Strategies for Controlling Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the ortho:para ratio. Non-polar solvents may favor the para product due to reduced solvation of the transition state. In contrast, more polar solvents can sometimes increase the proportion of the ortho isomer.[3] Acetonitrile has been shown to be an effective solvent for regioselective brominations using NBS.[4][5]
-
Temperature: Lowering the reaction temperature (e.g., to 0°C or below) generally increases selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest, which is often the sterically less hindered para isomer.[6][7][8]
-
Brominating Agent: The choice of brominating agent can impact regioselectivity. Milder brominating agents, such as N-Bromosuccinimide (NBS), may offer better control than the highly reactive elemental bromine (Br₂).[4][9]
.dot graph TD { A[3-Methoxytoluene] --> B{Electrophilic Attack}; B --> C[Wheland Intermediate at C4 para to OMe]; B --> D[Wheland Intermediate at C6 ortho to OMe]; B --> E[Wheland Intermediate at C2 ortho to OMe]; C --> F[4-Bromo-3-methoxytoluene Major Product]; D --> G[6-Bromo-3-methoxytoluene Minor Product]; E --> H[2-Bromo-3-methoxytoluene Minor Product];
} .dot
Caption: Regioselectivity in the monobromination of 3-methoxytoluene.
Q2: I am observing significant amounts of dibrominated and other polybrominated products. How can I minimize over-bromination?
A2: Over-bromination is a frequent issue because the methoxy and methyl groups strongly activate the aromatic ring.[9] This means that the monobrominated product is also highly activated and susceptible to further electrophilic attack.
Troubleshooting Over-bromination:
| Cause | Solution |
| Excess Brominating Agent | Use a strict 1:1 molar ratio of 3-methoxytoluene to the brominating agent. Slow, dropwise addition of the brominating agent can help maintain a low concentration of the electrophile.[9] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0°C or below) to decrease the overall reaction rate and improve selectivity for the mono-substituted product.[9] |
| Highly Reactive Brominating Agent | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). Pyridinium tribromide is another alternative that can offer better control.[9] |
| Presence of a Lewis Acid Catalyst | For highly activated rings like 3-methoxytoluene, a Lewis acid catalyst (e.g., FeBr₃) is generally not necessary and can promote over-bromination.[9][10] The reaction can often proceed without a catalyst. |
.dot graph TD { A[3-Methoxytoluene] -- "Br+" --> B[Monobromo-3-methoxytoluene]; B -- "Br+ (Excess)" --> C[Dibromo-3-methoxytoluene]; C -- "Br+ (Excess)" --> D[Polybrominated Products];
} .dot
Caption: Pathway for the formation of polybrominated side products.
Q3: My product analysis shows a side product with bromination on the methyl group (benzylic bromination). Why is this happening and how can I prevent it?
A3: Benzylic bromination occurs via a free-radical mechanism and is a competing reaction pathway, especially when using N-Bromosuccinimide (NBS).[11][12] This is often initiated by light or radical initiators like AIBN.
Preventing Benzylic Bromination:
-
Solvent Choice: The solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (CCl₄) favor free-radical pathways. In contrast, polar solvents like acetonitrile (CH₃CN) promote the ionic, electrophilic aromatic substitution pathway.[5]
-
Reaction Conditions: Conduct the reaction in the dark to avoid photo-initiation of radical chain reactions. Avoid using radical initiators unless benzylic bromination is the desired outcome.
-
Catalyst: While Lewis acids can promote over-bromination on the ring, they can also suppress the radical pathway.[13][14] However, for an activated substrate like 3-methoxytoluene, it is often best to avoid catalysts altogether and control the reaction through solvent and temperature.
Q4: How can I effectively separate the isomeric products and purify my desired compound?
A4: The separation of constitutional isomers can be challenging due to their similar physical properties.
Purification Strategies:
| Technique | Principle | Application Notes |
| Fractional Distillation | Separation based on differences in boiling points. | May be effective if the boiling points of the isomers are sufficiently different. Often requires a highly efficient distillation column. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel).[15] | This is one of the most effective methods. The polarity differences between the ortho and para isomers are often sufficient for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. |
| Recrystallization | Purification of a solid based on differences in solubility.[16][17] | If the desired product is a solid and one isomer is significantly less soluble in a particular solvent system at low temperatures, this can be an effective method. |
Analytical Techniques for Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile isomers and byproducts. The mass spectrum provides the molecular weight and fragmentation patterns for structural elucidation.[18]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile compounds and isomers based on polarity.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure determination of the isomers by analyzing chemical shifts, coupling constants, and integration.
Experimental Protocols
Protocol 1: Selective Monobromination of 3-Methoxytoluene using NBS
Objective: To synthesize 4-bromo-3-methoxytoluene as the major product while minimizing over-bromination and benzylic bromination.
Materials:
-
3-Methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 3-methoxytoluene (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.
-
Dilute the mixture with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
References
-
PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2006). Letters in Organic Chemistry, 3.
- Schubert, W. M., & Gurka, D. F. (1971). Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. Journal of the American Chemical Society, 93(6), 1435–1442.
- Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (1981). Journal of the Chemical Society, Perkin Transactions 2.
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
- Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. The Application of the Selectivity Relationship to the Substitution Reactions of Anisole. (1956). Journal of the American Chemical Society, 78(10), 2185–2193.
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Retrieved from [Link]
- Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. (1958). Journal of the American Chemical Society, 80(17), 4569–4574.
- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (1995). The Journal of Organic Chemistry, 60(16), 5328–5330.
-
PubMed Central (PMC). (2012). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Semantic Scholar. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
PubMed. (n.d.). Lewis acid catalyzed benzylic bromination. Retrieved from [Link]
-
YouTube. (2020). Kinetic Control vs. Thermodynamic Control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
-
PubMed. (2001). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Reddit. (n.d.). Methoxy-bromination and alkylation problems. Retrieved from [Link]
- Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromin
- 16.
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PubChem. (n.d.). 3-Methoxytoluene. Retrieved from [Link]
-
Pearson+. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enhanced Analytical and Physical Characterization of Mixtures of Random Bay-Position Brominated Boron Subnaphthalocyanines Enabl. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Google Patents. (n.d.). JP2742335B2 - Method for separating 4-bromotoluene.
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- 18. benchchem.com [benchchem.com]
Technical Resource Center: Purification of 1-Bromo-3-methoxy-5-methylbenzene
Welcome to the technical support center for 1-Bromo-3-methoxy-5-methylbenzene (CAS No. 29578-83-4). This guide is designed for researchers, chemists, and drug development professionals to address common purity challenges encountered with this versatile chemical intermediate.[1][2][3] High purity is critical for reproducible results in organic synthesis, particularly in pharmaceutical and material science applications.[1] This document provides in-depth, field-proven protocols and troubleshooting advice to help you achieve the required purity for your downstream applications.
Impurity Profiling: Know Your Contaminants
Effective purification begins with identifying the impurities. For this compound, contaminants typically arise from the synthetic route. A common synthesis involves the bromination of 3,5-dimethylanisole.
Potential Impurities:
-
Unreacted Starting Material: 3,5-Dimethylanisole (a common precursor).
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring.
-
Di-substituted Byproducts: e.g., 1,X-Dibromo-3-methoxy-5-methylbenzene.
-
Solvent Residues: From the reaction or initial workup (e.g., carbon tetrachloride, acetic acid).[4]
-
Degradation Products: Oxidation or hydrolysis products if the material has been stored improperly.
Identification Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile organic compounds, including halogenated aromatics.[5][6][7] It can effectively separate the target compound from starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of isomeric impurities or unreacted starting materials through distinct aromatic signals and integration values. A pure sample of this compound should show characteristic peaks around δ 6.97 (s, 1H), 6.87 (s, 1H), 6.64 (s, 1H), 3.80 (s, 3H), and 2.36 (s, 3H).[8][9]
Purification Method Selection
The choice of purification method depends on the nature of the impurities and the scale of the experiment. The following decision guide will help you select the most appropriate technique.
Detailed Purification Protocols
A. Fractional Distillation
Principle: This technique separates liquids with different boiling points. It is highly effective for removing impurities with boiling points that differ from the target compound by at least 25°C.[10][11] this compound has a boiling point of approximately 228°C, while a likely starting material, 3,5-dimethylanisole, boils at 193°C.[9][12] This significant difference makes fractional distillation an excellent choice for this separation.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glass joints are properly sealed.[13][14]
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the flask using a heating mantle. A slow, steady heating rate is crucial to allow the vapor-liquid equilibria to be established in the column, which is the basis for the separation.[13]
-
Fraction Collection:
-
Fore-run: Collect the first fraction that distills over. This will be enriched in the lower-boiling point impurity (e.g., 3,5-dimethylanisole). The vapor temperature should hold steady at the boiling point of this impurity.
-
Intermediate Fraction: As the lower-boiling component is removed, the temperature will rise. Collect an intermediate fraction until the temperature stabilizes at the boiling point of the desired product.
-
Main Fraction: Collect the pure this compound in a clean receiving flask as the vapor temperature holds steady at its boiling point (~228°C).
-
-
Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.
B. Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[15] It is ideal for removing impurities with different polarities, such as isomeric or di-substituted byproducts.[16]
Experimental Protocol:
-
Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). For a relatively non-polar compound like this compound, start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane.[17] A common system for this compound is 100% hexane.[8][9] The target compound should have an Rf value of approximately 0.3-0.4 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica bed.[18][19]
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the silica gel at a steady rate.[20]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oil.
C. Recrystallization
Principle: This technique is used for purifying solids and relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.[21][22] While this compound is typically an oil at room temperature, it may solidify at lower temperatures (Melting Point: 52°C) or if minor solid impurities are present.[9]
Experimental Protocol:
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. For aromatic compounds, solvents like toluene, hexane, or a mixed solvent system (e.g., ethanol/water) can be effective.[21][23] Test small amounts in test tubes to find a suitable solvent.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.[21]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities and then dry them thoroughly.
Troubleshooting and FAQs
| Problem / Question | Probable Cause | Recommended Solution |
| Distillation: The temperature is fluctuating and not holding steady. | The heating rate is too high or uneven, preventing equilibrium. | Reduce the heating rate. Ensure the flask and column are well-insulated. |
| Distillation: Poor separation is achieved between fractions. | The fractionating column is inefficient (not enough theoretical plates) for the boiling point difference.[14][24] | Use a longer or more efficient packed column. Slow down the distillation rate. |
| Chromatography: The compound is not moving off the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
| Chromatography: The compound elutes too quickly with no separation. | The eluent is too polar. | Decrease the polarity of the eluent system (e.g., use a higher percentage of hexane). |
| Recrystallization: The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add more solvent to the hot solution. Try a lower-boiling point solvent. Induce crystallization by scratching the flask's inner surface or adding a seed crystal.[21] |
| General: How do I confirm the purity of my final product? | N/A | Run a final GC-MS or NMR analysis. A single sharp peak in the GC chromatogram and a clean NMR spectrum with correct integrations are strong indicators of high purity.[6][25] |
Visualization of Key Processes
References
- Vertex AI Search. (n.d.). This compound: A Key Organic Synthesis Intermediate.
- CymitQuimica. (n.d.). CAS 29578-83-4: this compound.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into this compound: Properties and Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Chemistry LibreTexts. (2025). Running a flash column.
- Guidechem. (n.d.). This compound 29578-83-4 wiki.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ChemicalBook. (2025). This compound | 29578-83-4.
- ECHEMI. (n.d.). 29578-83-4, this compound Formula.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Columbia University. (n.d.). Column chromatography.
- The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
- Wikipedia. (n.d.). Volatile organic compound.
- Chem.libretexts.org. (n.d.). Fractional Distillation.
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Wikipedia. (n.d.). Fractional distillation.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Stanford University. (n.d.). recrystallization.pdf.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2020). 5.3: Fractional Distillation.
- ChemSpider. (n.d.). Bromination of an electron-rich aromatic ring (3,5-dimethylanisole).
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- ResearchGate. (n.d.). GC- MS Analysis of Halocarbons in the Environment.
- Sigma-Aldrich. (n.d.). 3,5-Dimethylanisole >= 99%.
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Optimizing catalyst loading in Suzuki coupling of 1-Bromo-3-methoxy-5-methylbenzene
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-methoxy-5-methylbenzene. Our focus is on the critical parameter of palladium catalyst loading and how to optimize it for this specific, electronically rich substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for Suzuki coupling?
This substrate is considered challenging due to its electron-rich nature. The two electron-donating groups (methoxy and methyl) increase the electron density on the aromatic ring. This electronic enrichment makes the crucial first step of the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, significantly slower.[1][2] This step is often the rate-determining step of the entire reaction, and its sluggishness can lead to low conversion or the need for more forcing reaction conditions.[3]
Q2: What is a typical starting catalyst loading (mol%) for this type of electron-rich aryl bromide?
For initial screening with electron-rich aryl bromides, a palladium catalyst loading in the range of 0.5 to 2.0 mol% is a common starting point.[4][5] While some highly reactive substrates can be coupled with much lower loadings (<0.1 mol%), the slower oxidative addition associated with this compound often necessitates a higher catalyst concentration to achieve a reasonable reaction rate. Starting with 1 mol% is a robust choice for initial experiments.
Q3: How does adjusting the catalyst loading impact the reaction outcome?
Catalyst loading directly influences reaction rate, overall yield, cost, and product purity. There is a critical trade-off to manage:
| Catalyst Loading | Advantages | Disadvantages |
| High (>2 mol%) | - Faster reaction rates- Can overcome difficult substrates | - Higher cost (Palladium is precious)- Increased risk of side reactions- More residual palladium in the final product, requiring extensive purification |
| Low (<0.5 mol%) | - Lower cost- Higher product purity (less metal contamination)- Often higher catalyst turnover numbers (TONs) | - Slower reaction rates- May result in incomplete conversion or stalled reactions- More susceptible to catalyst deactivation by impurities[6] |
Q4: I see a black precipitate forming in my reaction. Is my catalyst dead?
The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration of palladium nanoparticles.[6][7] While this is a form of catalyst deactivation and reduces the concentration of active catalytic species, it does not always mean the reaction has completely stopped.[6] However, if extensive blackening occurs early in the reaction alongside a stalled conversion, it is a strong indicator of premature catalyst decomposition. This can be caused by excessively high temperatures, impurities, or an inappropriate ligand that fails to stabilize the palladium nanoparticles.[2]
Q5: How critical is degassing and maintaining an inert atmosphere?
It is absolutely critical. The active catalytic species is a Palladium(0) complex, which is readily oxidized by molecular oxygen to an inactive Pd(II) state.[8] Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid reagent, consuming your nucleophile and generating impurities.[2][8] Rigorous degassing of solvents and reagents, followed by maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction, is mandatory for reproducibility and high yields.[2][9]
Catalytic Cycle and Troubleshooting Logic
Understanding the fundamental steps of the Suzuki-Miyaura reaction is key to effective troubleshooting. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Low or No Conversion (<10%)
You've run the reaction with 1 mol% Pd(OAc)₂ / SPhos and K₃PO₄ in dioxane/water at 80 °C, but TLC/LCMS analysis shows mostly unreacted this compound.
-
Primary Suspect: Inactive Catalyst System. The sluggish oxidative addition for this substrate requires a highly active Pd(0) species. Failure to generate or maintain this species is the most common cause of failure.
-
Causality: Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) state. [1]This reduction can be inhibited by oxygen. Phosphine ligands are also sensitive to oxidation. [1]For electron-rich aryl bromides, even a small loss in catalyst activity can halt the reaction.
-
Actionable Solutions:
-
Re-evaluate Your Setup: Ensure your solvent was rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes). [2]Use a Schlenk line or glovebox to maintain a robust inert atmosphere.
-
Increase Catalyst Loading: As a first troubleshooting step, increase the catalyst loading to 2-3 mol%. This can provide enough active catalyst to drive the reaction even if some deactivation occurs.
-
Switch to a More Active/Robust System: For challenging substrates, specialized ligands are often required. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards as they accelerate both the oxidative addition and reductive elimination steps. [2][10]Consider using an air-stable precatalyst (e.g., SPhos G3) which contains the active Pd(0) species in a protected form.
-
-
Scenario 2: Starting Material Consumed, but Product Yield is Low with Multiple Byproducts
Your aryl bromide is gone, but the desired product is only a minor component in a mixture of dehalogenated starting material and homocoupled boronic acid.
-
Primary Suspect 1: Protodeboronation. This is the cleavage of the C-B bond of your boronic acid partner, replacing it with a hydrogen atom. [2]This is often promoted by excess base and water, especially at high temperatures.
-
Causality: The boronic acid is susceptible to hydrolysis under basic aqueous conditions, effectively destroying your nucleophile.
-
Actionable Solutions:
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or neopentyl glycol ester. These are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions. [2][11] 2. Modify Base/Solvent: Switch to a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or use anhydrous conditions with a base like CsF or KF in a solvent like THF or Toluene. [9]
-
-
-
Primary Suspect 2: Dehalogenation. This side reaction converts your starting this compound into 1-methoxy-3-methylbenzene. [1][12] * Causality: After oxidative addition, the Ar-Pd(II)-Br intermediate can sometimes react with a hydride source in the mixture (which can be the base, solvent, or impurities) leading to reductive elimination of the arene instead of the desired biaryl product. [1] * Actionable Solutions:
- Screen Bases: Avoid bases that can potentially act as hydride donors. Carbonates and phosphates are generally safe choices.
- Solvent Choice: Ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene) are generally preferred. Some alcoholic solvents can be problematic. [1]
Scenario 3: Reaction is Clean but Stalls at 50-60% Conversion
The reaction proceeds cleanly at first, but then stops, even with extended reaction times or gentle heating. You may observe a slow formation of palladium black.
-
Primary Suspect: Catalyst Deactivation. The catalyst is active initially but loses its efficacy over the course of the reaction.
-
Causality: The catalytically active Pd(0) species, if not properly stabilized by the ligand, can agglomerate into inactive palladium black. [2][13]This can be exacerbated by high concentrations of reactants or products, or by impurities in the reagents. Hydrophobic products can sometimes adsorb onto the catalyst surface, blocking active sites. [13][14] * Actionable Solutions:
-
Optimize Ligand-to-Metal Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure the correct stoichiometry. A ligand:palladium ratio of 1.1:1 to 2:1 is typical. Too little ligand fails to stabilize the catalyst, while too much can inhibit the reaction by occupying coordination sites.
-
Lower the Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways. If you are running the reaction at 100-110 °C, try lowering it to 80 °C, especially if using a highly active catalyst system. [2] 3. Check Reagent Purity: Ensure high purity of starting materials, base, and solvents. Trace impurities can act as catalyst poisons. [6]
-
-
Protocol: Screening Catalyst Loading for this compound
This protocol describes setting up parallel reactions to efficiently screen optimal catalyst loading.
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.5 M in degassed dioxane).
-
Prepare a stock solution of your boronic acid partner (1.2 equivalents relative to the aryl bromide, e.g., 0.6 M in degassed dioxane).
-
Prepare an aqueous solution of the base (e.g., 2.0 M K₃PO₄ in degassed water).
-
Prepare separate, dilute stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in degassed dioxane. This allows for accurate dispensing of small quantities.
2. Reaction Setup (in a glovebox or under inert gas manifold):
-
To three separate, dry reaction vials equipped with stir bars, add the appropriate volume of the Pd/ligand stock solutions to achieve final catalyst loadings of 0.5 mol%, 1.0 mol%, and 2.0 mol%.
-
Add the aryl bromide stock solution (1.0 equiv) to each vial.
-
Add the boronic acid stock solution (1.2 equiv) to each vial.
-
Begin vigorous stirring.
-
Add the aqueous base solution (2.0-3.0 equiv).
3. Execution and Monitoring:
-
Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C). * Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot from each vial (via syringe) and analyzing by TLC, GC-MS, or LC-MS. [15][16]This allows you to track the consumption of starting material and the formation of product and byproducts.
4. Analysis:
-
Compare the conversion rates and product/byproduct ratios across the different catalyst loadings.
-
The optimal loading will be the lowest concentration that provides a high yield (>90%) in a reasonable timeframe without significant side product formation.
This systematic approach provides clear, comparable data to make an informed decision on the most efficient catalyst loading for your specific application, balancing reaction efficiency with process economy.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Online] Available at: [Link]
-
ResearchGate. (2025). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Online] Available at: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Online] Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Online] Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Online] Available at: [Link]
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Online] Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Online] Available at: [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Online] Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Online] Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Online] Available at: [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring. [Online] Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Online] Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
R Discovery. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Online] Available at: [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Online] Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Online] Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]
-
Reddit. (2025). Problems with Suzuki coupling. [Online] Available at: [Link]
-
ResearchGate. (2025). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Online] Available at: [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Online] Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online] Available at: [Link]
-
Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Online] Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]
-
ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. [Online] Available at: [Link]
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- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Preventing Homo-Coupling in Cross-Coupling Reactions with 1-Bromo-3-methoxy-5-methylbenzene
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-bromo-3-methoxy-5-methylbenzene in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and persistent challenge: the formation of homo-coupling byproducts. The electron-rich nature of this compound can influence reaction kinetics, sometimes favoring undesired side reactions.[1] This guide is designed to provide you with the mechanistic understanding and practical solutions to minimize these impurities, thereby improving the yield and purity of your target molecules.
Troubleshooting Guide: Minimizing Homo-Coupling Byproducts
This section is structured in a question-and-answer format to directly address the most common issues encountered during cross-coupling reactions with this compound.
Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimerization of my organometallic reagent (e.g., boronic acid in Suzuki coupling). What is the primary cause and my first course of action?
A1: The most frequent cause of homo-coupling, particularly of organoboron reagents in Suzuki-Miyaura coupling, is the presence of dissolved oxygen in your reaction mixture.[2] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then promote the undesired oxidative coupling of your nucleophilic partner.[1][3]
Immediate Corrective Action: Rigorous Deoxygenation. Your first and most critical step is to ensure the stringent exclusion of oxygen from your reaction.
-
Inert Gas Sparging: A highly effective method is to bubble an inert gas, such as argon or nitrogen, through your solvent for a sustained period (e.g., 20-30 minutes) before adding the catalyst. A subsurface sparge, where the gas is introduced below the liquid's surface, is particularly efficient at displacing dissolved oxygen.[4]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, especially with sensitive reactions, performing three to five cycles of freezing the solvent, applying a vacuum, and then thawing under an inert atmosphere is recommended.[2]
Q2: Despite meticulous deoxygenation, homo-coupling persists. What other catalytic parameters should I investigate?
A2: If oxygen has been effectively excluded, the next factors to scrutinize are related to the palladium catalyst itself and its immediate coordination sphere.
-
Choice of Palladium Precursor: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can stoichiometrically react with your organometallic reagent to produce the homo-coupled byproduct during its reduction to the catalytically active Pd(0) state.[5][6]
-
Solution 1: Switch to a Pd(0) Source. Employing a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this initial homo-coupling pathway as it does not require in-situ reduction by the organometallic reagent.[7][8]
-
Solution 2: Introduce a Mild Reducing Agent. If you must use a Pd(II) source, the addition of a mild reducing agent, such as potassium formate, can help to rapidly generate the Pd(0) species, thereby minimizing its opportunity to react with the nucleophile.[4]
-
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate-limiting steps of the desired cross-coupling cycle, particularly reductive elimination, which outcompetes the pathways leading to homo-coupling.[8][9]
-
Recommended Ligands: For an electron-rich substrate like this compound, consider sterically hindered biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[7][9] These ligands promote the formation of the desired product and can help suppress catalyst decomposition.
-
Q3: Can my choice of base and solvent contribute to homo-coupling?
A3: Absolutely. The base and solvent system plays a multifaceted role in the catalytic cycle, and improper selection can inadvertently favor side reactions.
-
Base Strength and Type: The base is not merely a proton scavenger; it is integral to the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10]
-
Troubleshooting: An excessively strong base or one with poor solubility can lead to localized high concentrations that may promote side reactions. It is advisable to screen different bases, such as K₃PO₄, Cs₂CO₃, or K₂CO₃, to find the optimal balance for your specific reaction.[11]
-
-
Solvent Polarity and Water Content:
-
In Suzuki reactions, a small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the activation of the boronic acid.[12] However, excessive water can lead to protodeboronation, another undesired side reaction.
-
For Stille and Sonogashira couplings, anhydrous conditions are generally preferred to prevent decomposition of the organometallic reagents.[13][14]
-
Q4: I'm performing a Sonogashira coupling and observing significant dimerization of my terminal alkyne (Glaser coupling). How can I prevent this?
A4: The homo-coupling of terminal alkynes in Sonogashira reactions is a well-known side reaction, often referred to as Glaser coupling. This is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1]
-
Primary Solution: Copper-Free Conditions. The most effective way to eliminate Glaser coupling is to perform the Sonogashira reaction under copper-free conditions. Modern palladium-phosphine catalyst systems are often efficient enough to facilitate the coupling without the need for a copper co-catalyst.
-
Secondary Solution: Rigorous Oxygen Exclusion. If a copper co-catalyst is deemed necessary for reactivity, then the rigorous exclusion of oxygen becomes even more critical to suppress the oxidative alkyne dimerization.[15]
Frequently Asked Questions (FAQs)
Q5: What is the fundamental mechanism of homo-coupling in palladium-catalyzed cross-coupling reactions?
A5: Homo-coupling can occur through several mechanistic pathways. In Suzuki coupling, it is often initiated by Pd(II) species which can undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the biaryl byproduct and Pd(0).[4] Alternatively, oxygen can promote the oxidative dimerization of the organometallic reagent.[16] In Stille coupling, a similar reaction between two equivalents of the organostannane and the Pd(II) precatalyst can lead to homo-coupling.[17]
Q6: How does the electronic nature of this compound affect its propensity for side reactions?
A6: this compound is considered an electron-rich aryl halide due to the presence of the methoxy and methyl groups. While this can sometimes make the oxidative addition step of the catalytic cycle slower compared to electron-poor aryl halides, it can also increase the propensity for side reactions like hydrodehalogenation, especially with highly active catalysts.[13] Careful optimization of the catalyst system is therefore crucial.
Q7: Is there an optimal temperature to minimize homo-coupling?
A7: Generally, lower reaction temperatures can disfavor the homo-coupling pathway.[7] However, the temperature must be sufficient to drive the desired cross-coupling reaction to completion in a reasonable timeframe. It is often a matter of empirical optimization. If homo-coupling is a persistent issue, consider lowering the reaction temperature in increments of 10-20 °C while monitoring the reaction progress.
Q8: Can the order of addition of reagents impact the formation of byproducts?
A8: Yes, the order of addition can be important. It is often recommended to pre-mix the aryl halide, base, and ligand in the degassed solvent before adding the palladium catalyst. The organometallic reagent can then be added. This can help to ensure that the active Pd(0) catalyst is readily available to enter the desired catalytic cycle rather than reacting with the organometallic reagent to form homo-coupled products.[16]
Data and Experimental Protocols
Table 1: Summary of Key Parameters to Minimize Homo-Coupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen-mediated homo-coupling and catalyst deactivation.[2] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids homo-coupling during in-situ reduction of Pd(II) sources.[7][8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination, outcompeting side reactions.[8][9] |
| Base | Screen inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Optimizes solubility and reactivity for the specific reaction.[10][11] |
| Solvent | Degassed and anhydrous (for Stille/Sonogashira) | Prevents reagent decomposition and side reactions.[13][14] |
| Temperature | Lowest effective temperature | May disfavor the kinetic pathways leading to homo-coupling.[7] |
| Additives | Mild reducing agent (e.g., potassium formate) with Pd(II) | Promotes rapid formation of the active Pd(0) catalyst.[4] |
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Deoxygenation: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing Catalytic Cycles
Caption: Competing pathways of cross-coupling and homo-coupling.
Diagram 2: Troubleshooting Workflow for Homo-Coupling
Caption: A decision tree for troubleshooting homo-coupling.
References
- Benchchem. (n.d.). Strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane.
- Cross-Coupling Reactions Guide. (n.d.).
- DeLauder, S. F., et al. (2000). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 4(5), 395-401.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene.
- Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-82.
- Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(7), 4782-4794.
- Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Gallou, F., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
- Wikipedia. (n.d.). Stille reaction.
- Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Behera, B., & Parida, K. M. (2011). A fascinating Suzuki homo-coupling reaction over anchored gold Schiff base complexes on mesoporous host. Catalysis Today, 175(1), 582-588. Retrieved from [Link]
- Benchchem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Organ, M. G., et al. (2011). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 30(21), 5710-5722.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- Elangovan, A., & Wang, Y.-W. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- ResearchGate. (n.d.). 1-Bromo-3-methoxybenezene (7A) as reacting partner in Sonogashira coupling to access MMPEP (2).
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- The Journal of Organic Chemistry. (n.d.). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions.
- Benchchem. (n.d.). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- Benchchem. (n.d.). Application Notes: The Strategic Use of 1-Bromo-3-butoxy-5-nitrobenzene in the Synthesis of Pharmaceutical Intermediates.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Benchchem. (n.d.). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
- Benchchem. (n.d.). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
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Troubleshooting failed Grignard reagent formation with 1-Bromo-3-methoxy-5-methylbenzene
Topic: Troubleshooting Failed Grignard Reagent Formation with 1-Bromo-3-methoxy-5-methylbenzene
Document ID: TSC-GR1835-001
Version: 1.0
Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the formation of the Grignard reagent from this compound. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and extensive field experience.
Introduction: The Nuances of Grignard Formation with Substituted Aryl Halides
The formation of a Grignard reagent (organomagnesium halide) is a cornerstone of C-C bond formation in organic synthesis.[1][2] The reaction involves the insertion of magnesium metal into a carbon-halogen bond.[3] While seemingly straightforward, the success of this reaction is highly sensitive to a multitude of factors, including the purity of reagents, the nature of the solvent, and the specific characteristics of the organic halide.
The substrate, this compound, presents its own unique set of challenges. The presence of the methoxy group, an ether functionality, can influence the electronic environment of the aromatic ring. While ether solvents like THF are essential for stabilizing the Grignard reagent through coordination, the intramolecular ether group in the substrate itself does not typically inhibit formation but requires consideration.[2] This guide will walk you through a logical troubleshooting process to identify and resolve common points of failure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound is not initiating. What are the most likely causes?
Failure to initiate is the most common problem encountered. The primary culprits are invariably related to impurities or the condition of the magnesium surface.
-
Moisture and Atmospheric Contamination: Grignard reagents are potent bases and nucleophiles, reacting rapidly with protic sources like water.[1][4] Any trace of moisture in the glassware, solvent, or starting material will quench the reagent as it forms, preventing the reaction from sustaining itself. Similarly, oxygen from the atmosphere can oxidize the Grignard reagent.
-
Passivated Magnesium Surface: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the magnesium from inserting into the C-Br bond.[1][5] This passivating layer must be disrupted to expose a fresh, reactive metal surface.[5]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware must be meticulously dried. The most reliable method is to oven-dry all components (flask, condenser, dropping funnel) at >120°C for several hours and assemble them while hot, allowing them to cool under a positive pressure of a dry, inert gas like nitrogen or argon.[6]
-
Solvent: Use only high-quality anhydrous solvents. Tetrahydrofuran (THF) is generally preferred for aryl bromides as it is a better Lewis base than diethyl ether and helps stabilize the Grignard reagent.[2][6] If you are using a freshly opened bottle of anhydrous solvent, it is generally reliable. However, for opened bottles, it is best practice to dry the solvent further, for example, by distilling from sodium/benzophenone.
-
Aryl Bromide: Ensure your this compound is anhydrous. If its purity is in doubt, consider passing it through a short plug of activated alumina to remove trace water.[5]
-
-
Activate the Magnesium:
-
Several methods can be employed to activate the magnesium surface. It is often a combination of these methods that proves most effective.
-
| Activation Method | Procedure | Key Indicators of Success |
| Mechanical Activation | Place the magnesium turnings in the reaction flask and, under an inert atmosphere, gently crush a few pieces with a dry glass stirring rod.[1] | Exposes a fresh, shiny metallic surface. |
| Chemical Activation (Iodine) | Add a single, small crystal of iodine to the flask containing the magnesium turnings.[4][7] | The characteristic brown/purple color of the iodine will fade as it reacts with the magnesium surface.[4] |
| Chemical Activation (1,2-Dibromoethane) | Add a few drops of 1,2-dibromoethane (DBE) to the magnesium suspension in a small amount of solvent.[7][8] | You should observe the evolution of ethylene gas bubbles, indicating a reaction is occurring.[1] |
Q2: The reaction starts (color change, gentle reflux) but then stops. What is happening?
This scenario typically points to a limiting amount of a crucial component or the gradual introduction of a quenching agent.
-
Insufficiently Anhydrous Conditions: If there are trace amounts of water in your aryl bromide solution, the reaction will initiate but will be progressively quenched as the starting material is added.[5]
-
Poor Quality Magnesium: Old or very fine magnesium powder can have a disproportionately high surface area of the passivating oxide layer.[5]
Troubleshooting Steps:
-
Re-evaluate Reagent Purity: The most likely cause is water contamination in the this compound solution. Ensure it is rigorously dry.
-
Use High-Quality Magnesium: Use fresh magnesium turnings from a reputable supplier. Avoid finely divided powders which can be more heavily oxidized.
Q3: My reaction turns dark brown or black, and I am getting a low yield of my desired product after workup. What are the potential side reactions?
A dark coloration can be indicative of side reactions, particularly homocoupling.
-
Wurtz-type Coupling: The newly formed Grignard reagent can act as a nucleophile and react with a molecule of unreacted this compound. This results in the formation of a biaryl dimer (3,3'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl). This side reaction is more prevalent at higher concentrations of the aryl halide.
Troubleshooting Steps to Minimize Wurtz Coupling:
-
Slow Addition: Add the solution of this compound from a dropping funnel very slowly to the stirring suspension of magnesium. This maintains a low concentration of the aryl bromide in the flask at any given time, favoring the reaction with magnesium over the coupling side reaction.[9]
-
Dilution: Conducting the reaction at a higher dilution (i.e., using more solvent) can also help to disfavor the bimolecular coupling reaction.
Q4: Could the methoxy or methyl groups on the aromatic ring be interfering with the reaction?
-
Methoxy Group: The methoxy group is an ether functionality. While ethers are crucial as solvents for stabilizing the Grignard reagent, an intramolecular ether is generally not problematic. In some cases, electron-donating groups can slightly decrease the reactivity of the aryl bromide towards magnesium, but this is not typically a major impediment.[10]
-
Methyl Group: The methyl group is a weakly activating, electron-donating group and should not negatively impact the reaction.
-
Steric Hindrance: The substitution pattern of this compound does not present significant steric hindrance around the bromine atom, so this is unlikely to be a cause of failure.[11]
Experimental Protocols & Visual Guides
Protocol 1: Recommended Procedure for Grignard Reagent Formation
This protocol incorporates best practices to maximize the chances of successful Grignard reagent formation.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Add a magnetic stir bar.
-
Magnesium Activation: Add the magnesium turnings to the flask. Add a single small crystal of iodine.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.
-
Observation: The reaction should initiate within a few minutes. Positive indicators include:
-
The disappearance of the brown iodine color.
-
The spontaneous, gentle refluxing of the THF.
-
The appearance of a cloudy, gray/brown solution.[6]
-
-
Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady, gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is generally complete when most of the magnesium has been consumed.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Grignard Formation.
References
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
The Grignard Reagents | Organometallics - ACS Publications. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
-
Grignard reagent - Wikipedia. Available at: [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. Available at: [Link]
-
About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism - ResearchGate. Available at: [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? - ResearchGate. Available at: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM - ADICHEMISTRY. Available at: [Link]
-
Grignard Reaction - University of California, Irvine. Available at: [Link]
-
Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - NIH. Available at: [Link]
-
Steric Factors on reaction with grignard reagent - Chemistry Stack Exchange. Available at: [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]
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Scale-up challenges for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable synthetic intermediate.[1] As a key building block in pharmaceutical and material science research, robust and scalable synthetic procedures are critical.[2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Scale-Up Challenges
Synthesizing this compound, a colorless oil, on a laboratory scale is often straightforward.[1] However, transitioning to pilot-plant or manufacturing scale introduces significant hurdles. The primary challenges are centered around reaction selectivity, thermal management, impurity control, and safe handling of hazardous reagents. This guide will focus on the two most common synthetic pathways, addressing their specific scale-up complexities.
Route A: Electrophilic Aromatic Bromination of 3-Methoxytoluene
This is often the most direct and atom-economical approach, involving the direct bromination of 3-methoxy-5-methylanisole (3,5-dimethylanisole). However, it is fraught with challenges related to selectivity. The methoxy group is a strong activating, ortho, para-director, while the methyl group is a weaker activating ortho, para-director. This leads to a complex product mixture if not properly controlled.
Troubleshooting Guide: Electrophilic Bromination
Question 1: My reaction yields a mixture of isomers (e.g., 2-bromo- and 4-bromo- derivatives) and the desired this compound. How can I improve regioselectivity?
Answer: This is the principal challenge of this route. The activating methoxy and methyl groups direct the electrophile to multiple positions.
-
Causality: Electrophilic aromatic substitution (EAS) rates are dictated by the electronic properties of the substituents.[3][4] The methoxy group strongly activates the positions ortho and para to it. The methyl group provides weaker activation. The desired product results from substitution at a position that is meta to the methoxy group, which is electronically disfavored. However, it is ortho/para to the methyl group. Precise control is needed to favor this pathway.
-
Solutions:
-
Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 0 °C) can significantly enhance selectivity. Higher temperatures provide more energy for the electrophile to overcome the activation barrier for the less favored positions.[5]
-
Brominating Agent: Using a less reactive brominating agent can improve selectivity. While molecular bromine (Br₂) is common, it can be aggressive.[6] Consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile, often with a mild acid catalyst, which can provide a slower, more controlled bromination.[5][7]
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent. Non-polar solvents like dichloromethane or carbon tetrachloride are common. Polar aprotic solvents can sometimes modulate reactivity differently.
-
Lewis Acid Catalyst: While a catalyst like FeBr₃ is often required for less activated rings, it can decrease selectivity with highly activated substrates like 3-methoxytoluene by dramatically increasing the electrophilicity of bromine.[3] Consider running the reaction without a Lewis acid or using a very mild one in catalytic amounts.
-
Question 2: I'm observing significant amounts of di-brominated and poly-brominated byproducts. How can I prevent over-bromination?
Answer: The product, this compound, is still an activated aromatic ring and can undergo a second bromination.
-
Causality: The high electron density of the aromatic ring makes it susceptible to multiple substitutions. This is a common issue in EAS of activated systems.[8]
-
Solutions:
-
Stoichiometry and Addition Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents). Crucially, add the brominating agent slowly and subsurface to the vigorously stirred reaction mixture. This maintains a low concentration of the electrophile, favoring mono-bromination.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like GC or TLC. Quench the reaction as soon as the starting material is consumed to an optimal level, before significant amounts of the di-brominated product appear.
-
Work-up: Upon completion, the reaction should be quenched immediately. A common and effective method is to wash the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.[9]
-
Question 3: The reaction is highly exothermic and difficult to control on a larger scale. What are the process safety considerations?
Answer: Electrophilic bromination is exothermic and can lead to thermal runaway if not properly managed.
-
Causality: The formation of a stable aromatic C-Br bond and HBr is thermodynamically favorable, releasing significant heat.
-
Solutions & Best Practices:
-
Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies on a laboratory scale (e.g., using an RC1 calorimeter).[10][11][12][13][14] This will quantify the total heat of reaction and the rate of heat release under your intended process conditions. This data is essential for designing an adequate cooling system for the larger reactor.
-
Semi-Batch Operation: On scale, the reaction should always be run in a semi-batch mode, where the brominating agent is added gradually to the substrate solution. This allows the reactor's cooling system to remove the heat as it is generated, preventing accumulation of thermal energy.
-
Emergency Preparedness: Ensure an adequate emergency quenching plan is in place. This could involve having a pre-chilled quenching agent (e.g., a large volume of sodium thiosulfate solution) ready to be added to the reactor.
-
Workflow Diagram: Electrophilic Bromination
Caption: Workflow for Electrophilic Bromination Scale-up.
Route B: Sandmeyer Reaction
This route typically starts from an aniline precursor, such as 4-bromo-2-methoxy-6-methylaniline. The aniline is converted to a diazonium salt, which is then displaced by a bromide, often using a copper(I) bromide catalyst. This method offers excellent regiochemical control but introduces the significant hazards associated with diazonium salts.
Troubleshooting Guide: Sandmeyer Reaction
Question 1: The yield of my Sandmeyer reaction is low, and I'm isolating phenol byproducts.
Answer: This is a classic problem in Sandmeyer chemistry, usually pointing to the premature decomposition of the diazonium salt.
-
Causality: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[15][16] They can decompose to form an aryl cation, which is then trapped by water to form a phenol.
-
Solutions:
-
Strict Temperature Control: The diazotization step must be performed at 0-5 °C.[15][17] Use a reliable cooling bath and monitor the internal temperature of the reaction closely.
-
Immediate Use: Diazonium salts should be used immediately after they are prepared and should not be stored.[17] The subsequent Sandmeyer reaction should be initiated promptly.
-
Acid Choice: Use a non-nucleophilic acid like H₂SO₄ or HBF₄ for the diazotization if possible, although HCl is common. Ensure sufficient excess acid is present to maintain a low pH, which helps stabilize the diazonium salt.
-
Question 2: The diazotization reaction seems to be incomplete or stalls.
Answer: Incomplete diazotization will lead to a lower overall yield and potential side reactions.
-
Causality: This can be due to poor mixing, incorrect stoichiometry, or degradation of the nitrous acid.
-
Solutions:
-
Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to ensure it reacts with the aniline before it can decompose.
-
Test for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition. A positive test (blue-black color) indicates that sufficient nitrite has been added. If the test is negative, more nitrite may be needed.[18]
-
Purity of Starting Material: Ensure the starting aniline is pure, as impurities can consume the nitrous acid or interfere with the reaction.
-
Question 3: How do I manage the safety risks of diazotization and the Sandmeyer reaction during scale-up?
Answer: This is the most critical aspect of this route. Diazonium salt decomposition is highly exothermic and releases a large volume of nitrogen gas, posing both thermal and pressure hazards.
-
Causality: The decomposition reaction has a low onset temperature and can accelerate uncontrollably (a runaway reaction). The rapid evolution of N₂ gas can over-pressurize a closed vessel.
-
Solutions & Best Practices:
-
Calorimetric Analysis: As with Route A, perform reaction calorimetry to understand the thermal profile.[1][19] Pay special attention to the decomposition energy of the isolated diazonium salt using techniques like Differential Scanning Calorimetry (DSC). This will define the maximum safe operating temperature.
-
Avoid Isolation: Never isolate the diazonium salt in a dry state on a large scale unless it has been proven to be exceptionally stable (e.g., as a tosylate or tetrafluoroborate salt), which is rare. The process should be designed to generate and consume the diazonium salt in solution.[17]
-
Control Accumulation: The rate of addition of the diazonium salt solution to the copper bromide solution should be controlled such that the Sandmeyer reaction consumes the diazonium salt as it is added. Reaction calorimetry can show if the diazonium salt is accumulating, which is a dangerous condition.[1] If cooling were to fail, the accumulated intermediate could decompose all at once.
-
Flow Chemistry: For diazotization reactions, transitioning to a continuous flow process is a modern and much safer alternative.[20][21] Flow reactors handle only a small amount of the hazardous intermediate at any given time, drastically reducing the risk of a runaway reaction.
-
Adequate Venting: The reactor must be equipped with an appropriately sized vent and emergency relief system to handle the potential for rapid gas evolution.
-
Data Summary: Synthetic Route Comparison
| Parameter | Route A: Electrophilic Bromination | Route B: Sandmeyer Reaction |
| Key Advantage | Atom economy, fewer steps | High regioselectivity |
| Primary Challenge | Poor regioselectivity, over-bromination | Handling of unstable diazonium salts |
| Scale-up Risk | Thermal runaway from exotherm | Thermal runaway & gas evolution |
| Impurity Profile | Isomeric and poly-brominated compounds | Phenols, biaryls, deamination products[22] |
| Control Strategy | Low temp, slow addition, stoichiometry | Strict temp control (0-5°C), calorimetry, flow chemistry |
General FAQs for Scale-Up
Question: Column chromatography is not feasible for purifying my 5 kg batch. What are the alternatives?
Answer: For multi-kilogram scale, vacuum distillation is the most common and effective purification method for liquid products like this compound.[23][24][25][26]
-
Key Considerations for Distillation:
-
Boiling Point Separation: Success depends on the boiling point difference between your product and the impurities. Isomeric impurities from Route A may have very close boiling points, requiring a fractional distillation column with a high number of theoretical plates for efficient separation.
-
Vacuum Level: The product has a relatively high boiling point (approx. 228 °C at atmospheric pressure), so vacuum distillation is necessary to prevent thermal decomposition.[25]
-
Crystallization: While the product is a liquid at room temperature, it may be possible to develop a crystallization process for a key intermediate or a solid derivative if distillation proves ineffective.
-
Question: How can I improve the efficiency of a Williamson ether synthesis if I choose to start from 3-bromo-5-methylphenol?
Answer: The Williamson ether synthesis can be challenging in biphasic systems or when using solid bases.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction.[27][28][29] The catalyst transports the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the methylating agent (e.g., dimethyl sulfate or methyl iodide). This often allows for milder reaction conditions and avoids the need for strictly anhydrous solvents.[28][30]
Conclusion
The scale-up synthesis of this compound requires a careful evaluation of the risks and challenges associated with each synthetic route. While direct bromination (Route A) is shorter, it demands rigorous control over reaction conditions to manage selectivity. The Sandmeyer reaction (Route B) offers superior selectivity but introduces significant process safety hazards that must be mitigated through careful engineering and procedural controls, with flow chemistry representing the state-of-the-art for safety. A thorough understanding of the reaction mechanism, coupled with modern process safety tools like reaction calorimetry, is paramount for a successful and safe scale-up.
References
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Bickerton, J., & Timms, A. W. (n.d.). Non-Isothermal heat-flow calorimetry for batch and semi-batch process development. IChemE. Retrieved from [Link]
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 995-998. [Link]
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METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video. YouTube. Retrieved from [Link]
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Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE. Retrieved from [Link]
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. ACS Publications. [Link]
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Reaction calorimeter. Retrieved from [Link]
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Retrieved from [Link]
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ideXlab. (n.d.). Sandmeyer Reaction - Explore the Science & Experts. Retrieved from [Link]
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Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Ether. Retrieved from [Link]
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Zhang, P., et al. (2022). Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering. RSC Publishing. [Link]
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Maiyam Group. (2025). Purification Organic Compounds: Crystallization & Distillation Guide 2026. Retrieved from [Link]
- Rozen, S. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Google Patents.
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Cravotto, G., et al. (2006). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
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N-ro Chemistry. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
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Rohini College of Engineering and Technology. (n.d.). 5.1 CRYSTALLISATION AND DISTILLATION. Retrieved from [Link]
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Jetir.org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
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Quora. (2017). What is the difference between crystallization and distillation?. Retrieved from [Link]
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Devyatykh, G. G., et al. (1987). Comparison of distillation and crystallization refining of some binary systems. ResearchGate. Retrieved from [Link]
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Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. ACS Publications. [Link]
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Reddit. (2016). understanding difference between crystallization and distillation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Brominated Aromatics in Chemical Synthesis. Retrieved from [Link]
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KiloMentor. (2019). Free-radical Bromination Scale-up. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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U.S. National Library of Medicine. (2009). Purification of high-throughput organic synthesis libraries by counter-current chromatography. PubMed. [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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Wang, Y., et al. (2018). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
Das, B., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. ACS Publications. [Link]
-
Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - PubMed Central. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Chen, C., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
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Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]
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NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Fundamentals of Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
- Google Patents. (1984). Process for controlling diazotization reactions involving nitrous reactant. U.S. Patent No. 4,439,361.
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). 16. Electrophilic Aromatic Substitution. Retrieved from [Link]
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Identifying and characterizing byproducts in reactions of 1-Bromo-3-methoxy-5-methylbenzene
Welcome to the technical support guide for researchers utilizing 1-bromo-3-methoxy-5-methylbenzene in synthetic applications. This resource is designed to help you anticipate, identify, and characterize common reaction byproducts, ensuring higher yields and purity for your target compounds. As chemists, we understand that a reaction rarely proceeds with 100% selectivity. The key to successful synthesis lies in understanding the side pathways and having the analytical tools to diagnose them. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common issues encountered during reactions involving this compound, focusing on the mechanistic origins of unwanted byproducts.
Q1: My mass spectrometry results show a major peak corresponding to the loss of bromine and its replacement by hydrogen (C₈H₁₀O, MW ~122.16). What is this compound and why is it forming?
This byproduct is 1-methoxy-3-methylbenzene , the result of a side reaction known as hydrodehalogenation or protodebromination . It is one of the most frequently observed impurities in cross-coupling reactions.[1][2]
Causality and Mechanism: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. In palladium-catalyzed reactions (like Suzuki, Heck, or Buchwald-Hartwig), this often occurs through a competing catalytic cycle.[1][3] The source of the hydride (H⁻) can be varied and is often process-dependent:
-
Solvent: Alcoholic solvents (like methanol or ethanol) can be oxidized by the Pd(II) intermediate, generating a hydride that is then transferred to the aromatic ring during reductive elimination.[1]
-
Base/Additives: Some bases or additives can act as hydride donors. For instance, formate salts are explicitly used in some protocols for transfer hydrogenation.
-
Trace Water: Water can participate in the catalytic cycle, leading to the formation of a palladium-hydride species.[2]
-
Organometallic Reagents: In Suzuki couplings, the organoboron reagent can sometimes be a source of hydride, particularly under certain conditions.[4]
Preventative Measures:
-
Use Anhydrous Solvents: Thoroughly dry your solvents to minimize water as a hydrogen source.
-
Optimize Base and Ligand: The choice of base and ligand can significantly influence the rate of hydrodehalogenation versus the desired cross-coupling. Screen different conditions on a small scale.
-
Protect from Air: While less common as a direct cause, oxidative degradation of reagents can sometimes lead to pathways that favor hydrodehalogenation. Maintaining an inert (N₂ or Ar) atmosphere is always good practice.
Q2: I've isolated a high-molecular-weight byproduct with a mass of ~302.38 g/mol . My NMR looks symmetric. What could this be?
You have likely formed the homocoupled dimer , 5,5'-dimethoxy-3,3'-dimethyl-1,1'-biphenyl . This byproduct arises when two molecules of your starting aryl bromide react with each other.
Causality and Mechanism: This side reaction, often referred to as an Ullmann-type reaction or simply homocoupling, is a common challenge in many cross-coupling protocols.[5][6][7]
-
In Palladium-Catalyzed Reactions (e.g., Suzuki): Homocoupling can occur through several pathways. One possibility is the transmetalation of a second aryl bromide molecule to the Ar-Pd(II)-X complex, leading to an Ar-Pd(II)-Ar species which then reductively eliminates to form the biaryl product. This is often competitive with the desired cross-coupling pathway.[5][6] The presence of oxygen can sometimes favor the homocoupling of boronic acid partners in Suzuki reactions.[8]
-
In Grignard Reagent Formation: When preparing the Grignard reagent from this compound, homocoupling is a well-documented side reaction.[9][10][11] It can be promoted by certain transition metal impurities or occur spontaneously under thermal conditions.
Preventative Measures:
-
Control Stoichiometry: In cross-coupling reactions, using a slight excess (~1.1-1.2 equivalents) of the coupling partner can sometimes suppress aryl halide homocoupling.
-
Catalyst and Ligand Choice: Highly active catalyst systems that promote rapid oxidative addition and transmetalation can outcompete the homocoupling pathway.
-
Temperature Control: For Grignard formation, maintaining a low temperature during the initiation and reaction can minimize thermal homocoupling.[12]
Q3: My reaction is sluggish and upon workup, I recover a significant amount of starting material along with a compound that looks like a phenol. What might be happening?
This suggests two potential issues: catalyst deactivation and cleavage of the methoxy ether bond . The phenolic byproduct would be 5-bromo-3-methylphenol .
Causality and Mechanism: Aryl ether cleavage is typically not a major byproduct under standard neutral or basic cross-coupling conditions. However, it can occur under certain circumstances:
-
Harsh Acidic Conditions: If your reaction workup involves a strong acid wash (e.g., concentrated HCl or HBr) and/or heating, you can induce acid-catalyzed cleavage of the aryl-methyl ether bond.[13][14] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion (Sₙ2).[13]
-
Lewis Acidity: Certain reagents or catalyst precursors can exhibit strong Lewis acidity, which could potentially mediate ether cleavage, although this is less common.
Troubleshooting:
-
Catalyst Deactivation: Incomplete conversion points to a problem with your catalyst. This could be due to insufficient degassing (oxygen can deactivate Pd(0) catalysts), impurities in the reagents, or the catalyst system being unsuitable for the substrate.
-
Modify Workup: If you suspect ether cleavage, switch to a milder workup procedure. Use dilute aqueous acid (e.g., 1M HCl) at room temperature or an ammonium chloride wash instead of strong acids.
-
Reagent Purity: Ensure your starting material and reagents are free from acidic impurities.
Part 2: Troubleshooting Your Analysis
Correctly identifying byproducts is paramount. This section provides guidance on using common analytical techniques to characterize impurities.
Q4: How can I use ¹H NMR to definitively distinguish my starting material, the hydrodehalogenated product, and the homocoupled dimer?
¹H NMR is an excellent tool for this, as the aromatic region will show distinct patterns for each compound due to changes in symmetry and coupling.
Key Diagnostic Signals (Aromatic Region ~6.5-7.5 ppm):
| Compound | Structure | Expected ¹H NMR Aromatic Pattern | Key Feature |
| Starting Material (this compound) | Ar-Br | Three distinct signals, likely appearing as broad singlets or finely split multiplets (e.g., t, t, t). | Asymmetric pattern with 3 unique aromatic protons. |
| Hydrodehalogenation (1-Methoxy-3-methylbenzene) | Ar-H | Three distinct signals, but with different chemical shifts and coupling constants compared to the starting material. The new proton replacing Br will likely appear as a broad singlet or triplet. | Appearance of a new proton signal in the aromatic region, integration changes. |
| Homocoupling (5,5'-dimethoxy-3,3'-dimethyl-1,1'-biphenyl) | Ar-Ar | Three distinct signals, but the molecule has C₂ symmetry. The pattern will be different from the starting material, often with sharper signals. | The pattern reflects a symmetric dimer. The integration of aromatic protons to methyl protons will be 6H:6H, not 3H:3H. |
For a definitive guide on interpreting splitting patterns in disubstituted and trisubstituted benzene rings, refer to established spectroscopy resources.[15][16][17]
Q5: My GC-MS chromatogram shows multiple peaks. How can I confidently identify them?
A combination of retention time, mass-to-charge ratio (m/z), and isotopic pattern provides a powerful diagnostic workflow.
Step-by-Step GC-MS Interpretation:
-
Retention Time (RT): In a standard non-polar GC column (like a DB-5), expect the elution order to be based on boiling point and polarity.
-
Early Elution: 1-methoxy-3-methylbenzene (MW ~122, most volatile, least polar).
-
Mid Elution: this compound (MW ~201/203, starting material).
-
Late Elution: 5,5'-dimethoxy-3,3'-dimethyl-1,1'-biphenyl (MW ~302, least volatile).
-
-
Parent Ion (M⁺): Check the molecular ion peak in the mass spectrum of each component.
-
Look for the Bromine Isotope Pattern: The starting material will have two characteristic peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). This is a definitive signature for a bromine-containing compound.[18][19]
-
Confirm Byproduct Masses: Check if the other peaks correspond to the expected molecular weights of the hydrodehalogenated (~122 g/mol ) and homocoupled (~302 g/mol ) products.
-
-
Fragmentation Pattern: Analyze the fragmentation. For example, the loss of a methyl group (-15) from the methoxy or toluene methyl is a common fragmentation pathway for these compounds.
Part 3: Protocols and Workflows
Protocol 1: General Workflow for GC-MS Analysis of a Crude Reaction Mixture
This protocol provides a standardized method for sample preparation and analysis to identify reaction components.
-
Sample Preparation: a. Quench a small aliquot (~50 µL) of the crude reaction mixture in a vial containing 1 mL of ethyl acetate and 1 mL of water. b. Vortex the vial for 30 seconds and allow the layers to separate. c. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. d. Filter the dried organic solution through a small cotton plug or syringe filter into a clean GC vial. e. Dilute the sample further with ethyl acetate if necessary to avoid detector saturation (a typical dilution is 1:100).
-
GC-MS Instrumentation (Example Parameters):
-
Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Carrier Gas: Helium, constant flow (~1 mL/min).
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: a. Integrate the peaks in the Total Ion Chromatogram (TIC). b. Analyze the mass spectrum for each peak, looking for the molecular ion and the characteristic bromine isotope pattern. c. Compare retention times and spectra to known standards if available.
Diagram: Troubleshooting Unexpected Analytical Results
This decision tree provides a logical workflow for diagnosing an unknown peak in your analysis.
Caption: A decision tree for byproduct identification.
Diagram: Competing Reaction Pathways in a Suzuki Coupling
This diagram illustrates how the desired product formation competes with the formation of common byproducts.
Caption: Primary and competing byproduct pathways.
References
-
Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]
-
Hayashi, T., et al. (2010). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Molecules, 15(9), 6049-6058. [Link]
-
McGlacken, G. P., & Bateman, L. M. (2009). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. Accounts of Chemical Research, 42(10), 1591-1602. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11764-11766. [Link]
-
Van Draanen, N. A., & Page, R. (2011). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR. Journal of Chemical Education, 88(6), 793-795. [Link]
-
Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1436-1445. [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated? [Link]
-
Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Atmospheric Pollution Research, 10(6), 1845-1852. [Link]
-
Wu, G., et al. (2017). Electrochemical Cleavage of Aryl Ethers Promoted by Sodium Borohydride. ChemSusChem, 10(16), 3338-3342. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(20), 3569-3578. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis of 1-Bromo-3-methoxy-5-methylbenzene and its Reaction Products
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-methoxy-5-methylbenzene, a versatile chemical intermediate. We will explore how NMR spectroscopy serves as a powerful tool for structural elucidation of the starting material and for the unequivocal identification of products resulting from electrophilic aromatic substitution reactions. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine and advanced chemical analysis.
Foundational NMR Signature of this compound
Understanding the baseline NMR spectrum of the starting material is critical for identifying any subsequent chemical transformations. This compound (C₈H₉BrO) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra.[1][2][3][4]
The aromatic protons and carbons are rendered inequivalent by the substituents, leading to a complex but interpretable spectrum. The chemical shifts are influenced by the electronic effects of the methoxy (-OCH₃), methyl (-CH₃), and bromine (-Br) groups.[5][6] The -OCH₃ group is strongly electron-donating, causing significant shielding (upfield shift) of the ortho and para positions. The -CH₃ group is weakly electron-donating, while the -Br atom is weakly deactivating through induction but ortho, para-directing due to resonance.[7]
¹H NMR Spectral Analysis (Starting Material)
The proton NMR spectrum is characterized by three distinct signals in the aromatic region and two singlets in the aliphatic region.
-
Aromatic Protons (3H): These protons, located at C2, C4, and C6, appear in the typical aromatic region of 6.5-8.0 ppm.[8] Due to the different electronic environments, they are chemically non-equivalent and exhibit small meta-coupling constants (J_meta ≈ 2-3 Hz).
-
Methoxy Protons (3H): The protons of the -OCH₃ group are highly shielded and appear as a sharp singlet typically around 3.7-3.9 ppm.
-
Methyl Protons (3H): The protons of the -CH₃ group are also shielded and appear as a singlet around 2.2-2.4 ppm.
¹³C NMR Spectral Analysis (Starting Material)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six unique aromatic carbons and the two aliphatic carbons.
-
Aromatic Carbons (6C): These signals are found between 110-160 ppm.[6] The carbon attached to the methoxy group (C3) will be the most deshielded, while the carbon attached to the bromine (C1) will also be significantly downfield. The other carbons (C2, C4, C5, C6) will have shifts influenced by the combined effects of the three substituents.
-
Aliphatic Carbons (2C): The methoxy carbon (-OCH₃) appears around 55-60 ppm, and the methyl carbon (-CH₃) appears further upfield, typically around 20-25 ppm.[9]
Table 1: Summary of NMR Data for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |
| -CH₃ | ~2.30 | Singlet | ~21.5 |
| -OCH₃ | ~3.78 | Singlet | ~55.5 |
| Ar-H (C2, C4, C6) | ~6.6-6.8 | Multiplet | - |
| Ar-C (C1-Br) | - | - | ~122.5 |
| Ar-C (C2) | - | - | ~120.0 |
| Ar-C (C3-OCH₃) | - | - | ~160.0 |
| Ar-C (C4) | - | - | ~112.0 |
| Ar-C (C5-CH₃) | - | - | ~140.0 |
| Ar-C (C6) | - | - | ~124.0 |
| (Note: Predicted values based on typical substituent effects and data from similar compounds. Actual values may vary slightly based on solvent and instrument.)[10] |
Electrophilic Aromatic Substitution: Predicting the Reaction Outcome
This compound is a substrate primed for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.
-
-OCH₃ group: A powerful activating, ortho, para-director.
-
-CH₃ group: A moderately activating, ortho, para-director.
-
-Br atom: A deactivating, ortho, para-director.
The methoxy group is the most powerful activating group and will therefore dominate the directing effect.[7][11] The positions ortho (C2, C4) and para (C6) to the methoxy group are activated towards electrophilic attack. However, the C6 position is sterically hindered by the adjacent methyl group. Therefore, substitution is strongly favored at the C2 and C4 positions.
Figure 1: Logical workflow of directing effects for electrophilic substitution.
Comparative Guide: NMR Analysis of Nitration Products
To illustrate the power of NMR in product identification, we will compare the starting material with the potential major products from a common EAS reaction: nitration. The introduction of a strongly electron-withdrawing nitro group (-NO₂) dramatically alters the NMR spectrum.[12]
Reaction: Nitration with HNO₃/H₂SO₄. Predicted Major Products:
-
Isomer A: 1-Bromo-2-nitro-3-methoxy-5-methylbenzene (attack at C2)
-
Isomer B: 1-Bromo-4-nitro-3-methoxy-5-methylbenzene (attack at C4)[13]
The key diagnostic feature in the ¹H NMR will be the reduction of aromatic protons from three to two, and their significant downfield shift due to the deshielding effect of the -NO₂ group.
Figure 2: Predicted reaction pathway for the nitration of this compound.
Table 2: Comparative ¹H and ¹³C NMR Analysis of Nitration Products
| Compound | Aromatic ¹H Signals | Key Diagnostic Features | Aromatic ¹³C Signals | Key Diagnostic Features |
| Starting Material | 3H multiplet (~6.6-6.8 ppm) | Three distinct protons in the aromatic region. | 6 signals (112-160 ppm) | C-OCH₃ (~160 ppm), C-Br (~122 ppm). |
| Isomer A (C2-Nitro) | 2H, likely two singlets or narrow doublets (~7.0-7.5 ppm) | Two remaining aromatic protons (H4, H6) are meta to each other, resulting in minimal coupling. Significant downfield shift. | 6 signals | C-NO₂ signal appears (~150 ppm). C1 and C3 are shifted due to the adjacent nitro group. |
| Isomer B (C4-Nitro) | 2H, likely two singlets or narrow doublets (~6.8-7.3 ppm) | Two remaining aromatic protons (H2, H6) are meta to each other. Significant downfield shift. | 6 signals | C-NO₂ signal appears (~150 ppm). C3 and C5 are shifted due to the adjacent nitro group. |
Causality: The nitro group's strong inductive and resonance electron-withdrawal deshields nearby protons and carbons, shifting their signals downfield.[14] In the ¹H NMR, the loss of a proton signal and the change in multiplicity and chemical shift of the remaining two protons provide a clear fingerprint for the substitution pattern. Distinguishing between Isomer A and Isomer B would typically require more advanced 2D NMR techniques like NOESY (to observe through-space interactions between the methoxy protons and an adjacent aromatic proton) or by detailed comparison to computationally predicted spectra.
Experimental Protocols
Trustworthy and reproducible data begins with meticulous experimental execution.
Protocol 1: Representative Nitration Reaction
Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of new, more polar product spots.
-
Preparation: In a round-bottom flask cooled in an ice bath (0-5°C), cautiously add 1.0 g of this compound to 10 mL of concentrated sulfuric acid (H₂SO₄) with stirring.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid (HNO₃) to 5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the solution of the aromatic compound over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Stirring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product is a mixture of isomers and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to isolate the major isomers for analysis.
Protocol 2: NMR Sample Preparation
Self-Validation: The use of a deuterated solvent with a known internal standard (like Tetramethylsilane, TMS) is crucial for accurate chemical shift referencing.
-
Sample Weighing: Accurately weigh 10-20 mg of the purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[15]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, use a pipette to transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Ensure the solvent contains an internal standard, typically 0.03% TMS (δ = 0.00 ppm), for proper calibration of the chemical shift axis.[15]
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
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A Comparative Guide to the Reactivity of 1-Halo-3-methoxy-5-methylbenzenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of starting materials is a cornerstone of efficient and successful drug discovery and development. The 1-halo-3-methoxy-5-methylbenzene scaffold is a common structural motif in medicinal chemistry, and the choice of the halogen substituent—iodine, bromine, or chlorine—profoundly impacts its reactivity in pivotal cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 1-iodo-, 1-bromo-, and 1-chloro-3-methoxy-5-methylbenzene, supported by fundamental chemical principles and illustrative experimental data from analogous systems.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The disparate reactivity of aryl iodides, bromides, and chlorides in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to cleave this bond homolytically. A lower BDE translates to a weaker bond, which is more readily broken during the initial, and often rate-determining, step of many catalytic cycles: oxidative addition.
The established trend for the C-X bond dissociation energy in aryl halides is: Aryl-Cl > Aryl-Br > Aryl-I . This trend is a direct consequence of the orbital overlap between the carbon and halogen atoms. The larger the halogen atom, the more diffuse its valence orbitals, leading to less effective overlap with the carbon sp² orbital and a weaker, more easily cleaved bond.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | ~65 |
| Phenyl Bromide (Ph-Br) | ~81 |
| Phenyl Chloride (Ph-Cl) | ~96 |
This table presents generalized bond dissociation energies for phenyl halides, which are representative of the trend for substituted aryl halides like 1-halo-3-methoxy-5-methylbenzene.
This fundamental difference in bond strength dictates that 1-iodo-3-methoxy-5-methylbenzene will generally be the most reactive of the three analogs, followed by the bromo- and then the chloro-derivative. This reactivity hierarchy has significant practical implications for reaction conditions, catalyst selection, and overall synthetic strategy.
Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis
The following sections delve into the comparative reactivity of the three haloarenes in three of the most ubiquitous cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies on these specific substrates are not extensively documented, the well-established principles of reactivity allow for a robust and predictive comparison, illustrated with data from closely related systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a stalwart of medicinal chemistry. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.
dot
Caption: Experimental workflow for the Buchwald-Hartwig amination.
The reactivity trend for the 1-halo-3-methoxy-5-methylbenzene series in Buchwald-Hartwig amination mirrors that of other cross-coupling reactions: I > Br > Cl .
-
1-Iodo-3-methoxy-5-methylbenzene : Being the most reactive, it will couple with a wide range of amines under relatively mild conditions, often with simple palladium precursors and ligands.
-
1-Bromo-3-methoxy-5-methylbenzene : This is a very common substrate for Buchwald-Hartwig aminations, offering a good balance of reactivity and stability. It couples efficiently with a broad scope of amines, though may require slightly higher temperatures or more specialized ligands compared to the iodo analog.
-
1-Chloro-3-methoxy-5-methylbenzene : The amination of this substrate is the most challenging due to the strength of the C-Cl bond. [1]Success in these couplings is highly dependent on the use of sterically hindered, electron-rich phosphine ligands that promote the difficult oxidative addition step.
Sonogashira Coupling: Synthesizing Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. [2][3]This reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.
The reactivity of the 1-halo-3-methoxy-5-methylbenzene analogs in the Sonogashira coupling again follows the established trend based on the C-X bond strength.
| Substrate Analog | Typical Catalyst System | Base | Solvent | Temperature |
| 1-Iodo-3-methoxy-5-methylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF | 50-70 °C |
| 1-Chloro-3-methoxy-5-methylbenzene | Pd(OAc)₂ / Bulky Ligand | Cs₂CO₃ | Dioxane | 100-120 °C |
This table presents a generalized comparison of typical reaction conditions for the Sonogashira coupling of different aryl halides.
The coupling of 1-iodo-3-methoxy-5-methylbenzene can often be achieved at room temperature, highlighting its superior reactivity. In contrast, the bromo-analog generally requires heating, and the chloro-analog necessitates high temperatures and specialized, often phosphine-free or bulky phosphine-ligated, palladium catalysts to achieve reasonable yields.
Practical Considerations and Experimental Protocols
The choice between the iodo, bromo, and chloro analogs of 1-methoxy-3-methyl-5-halobenzene is a trade-off between reactivity and cost. The iodo-compound offers the highest reactivity, allowing for milder conditions and potentially higher yields, but is typically the most expensive. The chloro-analog is the most economical but requires more forcing conditions and investment in specialized ligands and catalysts. The bromo-derivative often represents a practical compromise between reactivity and cost.
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 95 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of 1-halo-3-methoxy-5-methylbenzene in palladium-catalyzed cross-coupling reactions is inversely proportional to the carbon-halogen bond dissociation energy, following the clear and predictable trend: I > Br > Cl . This fundamental principle has profound implications for synthetic planning, influencing the choice of reaction conditions, catalyst systems, and overall cost-effectiveness of a synthetic route. While the iodo-analog offers the highest reactivity, advancements in catalyst technology have made the more economical chloro-analog a viable and attractive option for large-scale synthesis, provided the appropriate, more specialized catalytic systems are employed. The bromo-derivative continues to be a widely used substrate, offering a reliable balance of reactivity and cost. A thorough understanding of these reactivity differences is essential for researchers and drug development professionals to design and execute efficient and robust synthetic strategies.
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- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Wikipedia. (n.d.).
- NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- ResearchGate. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
- ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
- BenchChem. (2025). A Comparative Guide to the Reactivity of 1-Bromo-3,5-dichlorobenzene and Its Isomers. BenchChem.
- Soft Matter. (n.d.). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. RSC Publishing.
- Chemistry LibreTexts. (2021, August 12).
- Catalysts. (n.d.).
Sources
A Senior Application Scientist's Comparative Guide: HPLC and GC-MS Methods for Analyzing Reactions of 1-Bromo-3-methoxy-5-methylbenzene
For researchers and professionals in drug development and organic synthesis, the precise monitoring of chemical reactions is paramount. The transformation of versatile intermediates like 1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4) requires robust analytical techniques to track the consumption of starting materials, the formation of products, and the emergence of potential byproducts.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reactions involving this key substituted bromobenzene. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and offer a clear performance comparison to guide your selection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Reaction Monitoring
HPLC is a powerful technique that separates components in a liquid sample based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[2] For compounds like this compound and many of its potential reaction products, which may have lower volatility or thermal sensitivity, HPLC is an exceptionally versatile and reliable choice.[3]
The Rationale for Reversed-Phase HPLC
The most common HPLC mode for this type of analysis is reversed-phase (RP) chromatography. The "why" is rooted in the analyte's structure: this compound is a moderately non-polar aromatic compound.
-
Causality of Column Choice : An RP-HPLC column, typically packed with silica particles chemically modified with non-polar C18 (octadecyl) chains, is the standard. This non-polar stationary phase effectively retains the analyte and related aromatic compounds through hydrophobic interactions.
-
Mobile Phase Strategy : A mobile phase consisting of a polar solvent mixture, such as water and acetonitrile, is used.[4][5] By starting with a higher water concentration and gradually increasing the acetonitrile (a gradient elution), we can effectively separate compounds with varying polarities. The starting material will elute at a specific time, while more polar byproducts (e.g., hydroxylated species) will elute earlier, and less polar products will elute later.
-
Detection Principle : The benzene ring in the analyte is a natural chromophore, meaning it absorbs ultraviolet (UV) light. This makes a UV-Vis detector a simple, robust, and cost-effective choice for quantification.
Experimental Protocol: HPLC-UV for Reaction Monitoring
This protocol outlines a validated starting point for monitoring a hypothetical reaction, such as a Suzuki coupling or a Grignard reaction, involving this compound.
1. Instrumentation and Materials:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
HPLC-grade acetonitrile and water.
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a calibration curve by diluting the stock solution with a 50:50 acetonitrile:water mixture to concentrations such as 1, 10, 25, 50, and 100 µg/mL.[5]
3. Sample Preparation (from Reaction Mixture):
-
Carefully extract a small aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further changes.
-
Perform a further dilution as needed to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 270 nm (Aromatic compounds typically have strong absorbance in this region; a DAD can be used to determine the optimal wavelength).[6]
-
Gradient Elution:
-
0-2 min: 50% B
-
2-12 min: Ramp linearly from 50% B to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 50% B
-
15-20 min: Equilibrate at 50% B
-
5. Data Analysis:
-
Identify the peak for this compound by comparing its retention time to that of a pure standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of the analyte in the reaction sample using the regression equation from the calibration curve.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[2] It is the ideal technique for identifying unknown byproducts and confirming the structure of the desired product, especially for volatile and semi-volatile compounds.[7]
The Rationale for GC-MS
-
Volatility : this compound is sufficiently volatile to be analyzed by GC without derivatization.
-
Separation Principle : In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. A temperature gradient (oven program) is crucial for eluting compounds with different volatilities.[8]
-
Definitive Identification : The mass spectrometer bombards the eluting compounds with electrons (typically using Electron Ionization, EI), causing them to fragment in a predictable and reproducible manner.[8] This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint." By comparing this fingerprint to extensive spectral libraries (e.g., NIST), one can identify unknown compounds with a high degree of confidence. The presence of bromine provides a distinct isotopic pattern (two peaks of nearly equal intensity separated by 2 mass units), which is a powerful confirmation tool.[5]
Experimental Protocol: GC-MS for Byproduct Identification
This protocol is designed to identify the components within a completed reaction mixture.
1. Instrumentation and Materials:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer detector.
-
A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).[9]
-
High-purity helium as the carrier gas.[8]
-
Solvents for dilution, such as ethyl acetate or dichloromethane.
2. Sample Preparation:
-
Take an aliquot from the quenched reaction mixture.
-
Dilute the sample significantly in a GC-compatible solvent (e.g., 1:1000 in ethyl acetate) to avoid overloading the column and detector.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile salts or reagents before injection.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to handle potentially high concentrations of the main product.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: 40-450 m/z (mass-to-charge ratio).
4. Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to see all separated peaks.
-
Examine the mass spectrum for each peak of interest.
-
Perform a library search (e.g., NIST/Wiley) to tentatively identify the compound.
-
Confirm the identification by checking for the parent molecular ion and the characteristic bromine isotope pattern (M+ and M+2) for any bromine-containing species.
Visual Workflow Diagrams
Caption: GC-MS analytical workflow for byproduct identification.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends entirely on the analytical goal. They are often best viewed as complementary, rather than competing, techniques. [10]
| Performance Metric | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Primary Application | Quantitative analysis of starting material, main products, and known impurities. | Qualitative identification of unknown byproducts and trace impurities; structural confirmation. |
| Analyte Compatibility | Excellent for a wide range of compounds, including non-volatile and thermally labile species. [2][3] | Best for volatile and semi-volatile compounds that are thermally stable. [3] |
| Sensitivity | Good, typically in the parts-per-million (ppm) to high parts-per-billion (ppb) range depending on the detector. [2] | Excellent, often capable of detecting compounds in the low parts-per-billion (ppb) range or lower. [2] |
| Selectivity/Identification | Based on retention time, which is not unique. Co-elution can be an issue. | Highly specific. Provides a mass spectrum ("fingerprint") for positive identification via library matching. [7] |
| Sample Preparation | Often simple dilution and filtration. [2] | May require extraction or derivatization for polar or non-volatile compounds to improve volatility. [2] |
| Analysis Speed | Can be slower due to longer run times and column equilibration. [2] | Typically faster for volatile compounds due to rapid temperature programming. [2] |
| Operational Cost | Can be higher due to the cost of HPLC-grade solvents. [10][11]| Generally lower operational cost (carrier gas is cheaper than solvents). [10][11]|
Conclusion and Recommendation
For the routine analysis and monitoring of reactions involving This compound , a well-developed HPLC-UV method is the superior choice for generating quantitative data on reaction progress, yield, and purity. Its robustness, applicability to a wide range of potential products, and straightforward quantification make it ideal for process development and quality control.
However, when the goal is to understand the complete reaction profile, identify unexpected byproducts, or troubleshoot a low-yielding or impure reaction, GC-MS is indispensable. Its unparalleled ability to provide structural information and identify unknown trace components provides the deep chemical insight that is critical for true process understanding and optimization. For comprehensive research and development, leveraging both techniques provides a complete analytical picture that ensures scientific rigor and accelerates project timelines.
References
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene.
- Welch. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?
- News - Welch Materials, Inc. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into this compound: Properties and Synthesis.
- ResearchGate. (n.d.). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS).
- Agilent. (n.d.). GC AND GC/MS Catalog.
- The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
- Benchchem. (n.d.). Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS.
- SIELC Technologies. (n.d.). Separation of 1-Bromo-2,5-dimethoxy-3-nitrobenzene on Newcrom R1 HPLC column.
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- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-3-methoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful transformation is particularly vital in the pharmaceutical industry for the construction of complex biaryl structures, which are common motifs in drug candidates.[2] The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction rate, and overall success of the Suzuki coupling.
This guide provides a comprehensive comparison of different palladium catalysts for the Suzuki coupling of 1-Bromo-3-methoxy-5-methylbenzene, a sterically hindered and electron-rich aryl bromide. The insights and data presented herein are designed to assist researchers in selecting the optimal catalytic system for their specific synthetic needs, thereby accelerating drug discovery and development programs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron reagent (a boronic acid or ester) exchanges its organic group with the halide on the Pd(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The efficiency of each of these steps is highly dependent on the nature of the palladium catalyst, particularly the ligands coordinated to the metal center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
The performance of various palladium catalysts in the Suzuki coupling of this compound and structurally similar aryl bromides is summarized in the table below. The data highlights the impact of different ligands and catalyst systems on reaction efficiency.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 3-5 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 5 | High | 6-bromo tacrine[5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | 1 | 98 | 4-Chlorotoluene[6] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | t-Amyl alcohol | 100 | 2 | 2 | 95 | 1-Bromo-3,5-dimethylbenzene |
| Pd/C | - | Na₂CO₃ | Water | 80 | 0.67 | - | 100 | Bromobenzene[4] |
Note: Data for structurally similar substrates is included to provide a broader comparative context due to the limited availability of direct comparative studies on this compound.
Key Observations and Recommendations:
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst that can be effective for a range of Suzuki couplings.[1][4] However, for sterically hindered and electron-rich substrates like this compound, it may require higher catalyst loadings and longer reaction times to achieve high yields.
-
Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand often leads to improved catalytic activity and stability.[5] The resulting catalyst, Pd(dppf)Cl₂, is particularly effective for the coupling of challenging substrates.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Catalyst systems employing bulky and electron-rich biarylphosphine ligands, such as SPhos, have demonstrated exceptional reactivity in Suzuki couplings of hindered aryl chlorides and bromides.[6][7] These catalysts can often achieve high turnover numbers and operate under milder conditions.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with N-heterocyclic carbene (NHC) ligands have emerged as a powerful class of catalysts for cross-coupling reactions.[8][9][10] They are known for their high stability and reactivity, often enabling the coupling of unreactive substrates.
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the advantage of easy separation from the reaction mixture and potential for recycling.[4] While often requiring higher temperatures, it can be a practical and cost-effective option, particularly in large-scale synthesis.
For the Suzuki coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands (such as SPhos) or N-heterocyclic carbene ligands are likely to provide the highest efficiency and yields.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos)
This protocol is based on a highly efficient method for the coupling of aryl chlorides and bromides.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the addition of water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of a sterically hindered and electron-rich substrate like this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands generally offer superior performance, providing higher yields in shorter reaction times and under milder conditions. For large-scale applications where catalyst cost and separation are major considerations, heterogeneous catalysts such as Pd/C present a viable alternative. By carefully considering the factors outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively optimize their Suzuki coupling reactions and accelerate the synthesis of valuable biaryl compounds.
References
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. [Link]
-
Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction - PubMed. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
-
Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal. [Link]
-
Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [Link]
-
Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. [Link]
-
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]
-
Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides - Research With Rutgers. [Link]
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Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. - ResearchGate. [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing). [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. [Link]
-
Suzuki reactions in novel liquids - DiVA portal. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
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Strategic Selection in Synthesis: A Cost-Benefit Analysis of 1-Bromo-3-methoxy-5-methylbenzene
In the intricate world of multi-step synthesis, particularly within pharmaceutical and fine chemical development, the selection of starting materials is a critical decision point that profoundly impacts overall efficiency, cost, and timeline. Each building block represents a strategic choice, balancing reactivity, availability, and economic viability. This guide provides an in-depth cost-benefit analysis of 1-Bromo-3-methoxy-5-methylbenzene, a versatile aryl bromide, comparing its direct use against synthetic routes starting from more fundamental precursors. Our objective is to equip researchers, scientists, and drug development professionals with the data and rationale needed to make informed decisions for their specific synthetic campaigns.
Profile of a Versatile Building Block: this compound
This compound (CAS No: 29578-83-4) is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom meta to both a methoxy and a methyl group, offers a unique combination of steric and electronic properties. The bromine atom acts as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[3]
Key Physicochemical Properties:
-
Appearance: Colorless to pale yellow liquid or solid.[2]
-
Molecular Formula: C₈H₉BrO
-
Molecular Weight: 201.06 g/mol
-
Melting Point: ~52°C[4]
-
Boiling Point: ~228°C[4]
-
Solubility: Generally soluble in common organic solvents, with limited solubility in water.[2]
Its primary utility lies in its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.[5]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Stille Coupling: Reaction with organostannanes.[3]
The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the C-Br bond, a factor that must be considered when selecting catalytic systems.[3]
The Economic Calculus: A Comparative Cost Analysis
The "cost" of a starting material extends beyond its purchase price to include the resources required for subsequent transformations.[6][7] A direct comparison of catalog prices reveals the initial economic trade-offs.
| Compound | Role | CAS Number | Typical Purity | Approx. Price (USD/g) |
| This compound | Direct Precursor | 29578-83-4 | >98% | $30 - $50 |
| 3-Bromo-5-methoxyaniline | Aniline Precursor | 16618-68-1 | >97% | $20 - $40 |
| 3,5-Dinitrobromobenzene | Nitro Precursor | 32191-42-3 | >98% | $5 - $15 |
Note: Prices are estimates based on publicly available catalog data from various suppliers for small-scale quantities and are subject to change. They are for illustrative purposes only.
Analysis: At first glance, precursors like 3-bromo-5-methoxyaniline and especially 3,5-dinitrobromobenzene offer a lower upfront cost.[8] However, this initial saving necessitates additional synthetic steps to arrive at the target this compound. These extra steps introduce their own costs related to reagents, solvents, labor, and potential yield losses, forming the core of our cost-benefit analysis.[9][10]
Performance in Practice: A Workflow Comparison
To provide a tangible comparison, we will analyze two common synthetic routes to a target biaryl molecule using a Suzuki-Miyaura coupling, a cornerstone reaction in modern synthetic chemistry.[5][11]
-
Route A: Direct coupling using commercially available this compound.
-
Route B: A multi-step route starting from the less expensive 3-Bromo-5-methoxyaniline, which requires a Sandmeyer reaction to install the bromine in the desired final intermediate.
Caption: Comparative workflows for biaryl synthesis.
Experimental Protocols
Protocol for Route A: Direct Suzuki-Miyaura Coupling This protocol is a standard procedure adapted for this class of substrate.[12][13]
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Route B: Sandmeyer Reaction followed by Suzuki Coupling The Sandmeyer reaction is a classic but sensitive transformation.[14]
-
Diazotization: Dissolve 3-Bromo-5-methoxyaniline (1.0 mmol, 1.0 equiv.) in an aqueous acidic solution (e.g., HBr) and cool to 0-5 °C in an ice bath.
-
Addition of Nitrite: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(I) bromide (CuBr, 1.2 equiv.) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Isolation: Allow the reaction to warm to room temperature and then heat gently (e.g., 60 °C) to ensure complete decomposition. Cool, extract the crude 1-bromo-3-methoxybenzene with an organic solvent, wash, dry, and concentrate.
-
Purification/Coupling: The crude product may require purification before use in the Suzuki coupling (Protocol A, step 1 onwards).
Quantitative and Qualitative Comparison
| Parameter | Route A (Direct) | Route B (Multi-Step) | Rationale & Field Insights |
| Upfront Material Cost | Higher | Lower | The primary economic driver for considering Route B.[8] |
| Number of Steps | 1 | 2-3 (incl. purification) | Each step adds time, labor, and reagent costs.[15] |
| Typical Overall Yield | 80-95% | 50-70% | Sandmeyer reactions are often lower yielding and can produce impurities. This significantly impacts the cost-per-gram of the final product. |
| Process Time | 4-24 hours | 12-48 hours | Route B involves multiple reaction setups, work-ups, and potentially an intermediate purification step. |
| Reagent Hazards | Palladium catalysts (heavy metal), phosphine ligands (air-sensitive/toxic) | NaNO₂ (strong oxidizer), diazonium salts (potentially explosive), CuBr (toxic), HBr (corrosive).[16][17] | Route B introduces a wider range of acute hazards that require careful handling and mitigation. |
| Waste Generation | Lower (solvent, base) | Higher (acidic aqueous waste, copper salts) | The diazotization and Sandmeyer steps generate significant aqueous and heavy metal waste streams. |
Trustworthiness of Protocols: The described protocols are based on well-established and widely published methodologies in synthetic organic chemistry.[12][18] Their self-validating nature comes from the routine use of in-process controls like TLC and LC-MS to monitor reaction completion and impurity profiles, followed by definitive structural confirmation of the final product by NMR and mass spectrometry.
Mechanistic Causality and Expert Analysis
The choice between these routes is fundamentally a decision between a streamlined, higher-cost entry point and a more complex, lower-cost one. The underlying chemistry dictates the practical consequences.
Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.
Expertise & Experience: The success of the direct Suzuki coupling (Route A) often hinges on the judicious selection of the catalyst, ligand, and base.[11][19] For an electron-rich aryl bromide like this compound, the oxidative addition step (Ar-Br to Pd(0)) can be slower than for electron-deficient systems. Experienced chemists will often employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate this rate-limiting step and promote efficient reductive elimination.[20]
Conversely, Route B introduces significant process challenges. The formation of diazonium salts is highly exothermic and requires strict temperature control to prevent decomposition and ensure safety. The subsequent Sandmeyer reaction can generate phenolic byproducts and other impurities that are difficult to separate and may poison the palladium catalyst in the subsequent Suzuki step. Therefore, the perceived cost saving of the starting aniline is often eroded by lower yields, increased purification efforts, and longer development timelines.
Final Recommendation: A Strategic Verdict
A comprehensive cost-benefit analysis demonstrates that despite a higher initial purchase price, the direct use of This compound is the superior strategy for most research, process development, and small-to-medium scale manufacturing campaigns.
Opt for the direct use of this compound when:
-
Predictability and Speed are Critical: The one-step transformation is more reliable and significantly faster, accelerating project timelines.
-
Overall Yield and Purity are Paramount: Eliminating the lower-yielding Sandmeyer step leads to a higher overall yield and a cleaner product profile, simplifying downstream purification.
-
Process Simplicity and Safety are Valued: This route avoids the handling of hazardous diazonium salts and reduces the generation of toxic aqueous and copper waste streams.
-
Total Cost of Ownership is Considered: When factoring in labor, solvent, reagent, and waste disposal costs, the direct route is often more economically favorable than it appears from starting material prices alone.
Consider a multi-step route from a cheaper precursor only when:
-
Extreme Cost Pressure on Raw Materials Exists: In large-scale commodity manufacturing where the starting material cost constitutes the vast majority of the total cost.
-
The specific expertise and engineering controls for safely handling diazotization reactions on a large scale are already established.
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Chemsrc Safety Information for 1-Bromo-3-chloro-5-methylbenzene. Chemsrc.28
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Suzuki–Miyaura Reaction Using Nitroarenes. MDPI.29
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One-Pot Cross-Coupling of Aryl Halides. Beilstein Journals.30
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Cost-Effective Pathway Selection in Retrosynthesis. PMC - NIH.6
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Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH.31
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Direct Route Generation for Multi-Step Retrosynthesis. arXiv.7
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Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Vertex AI Search Result.3
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Suzuki Coupling Experimental Procedure. YouTube.11
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Multi-Step Organic Synthesis in API Production. Vertex AI Search Result.15
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Aryl bromide/triflate selectivities in palladium-catalysed couplings. Chemical Communications (RSC Publishing).20
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.19
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This compound Suppliers. Echemi.32
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Suzuki-Miyaura Cross Coupling Reaction Overview. TCI Chemicals.5
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Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.12
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Synthesis of 1-bromo-3-methoxybenzene Discussion. Sciencemadness Discussion Board.14
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Protocols for Suzuki Coupling Reactions. Benchchem.13
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Suzuki Cross-Coupling of 5-Iodovanillin. Rose-Hulman Institute of Technology.18
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Direct Route Generation for Multistep Retrosynthesis. Batista Lab, Yale University.9
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Direct Route Generation for Multistep Retrosynthesis. Yale University.10
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Supporting Information on Bromination. The Royal Society of Chemistry.34
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Catalyst Selection for Cross-Coupling Reactions. Benchchem.35
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate.36
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A Senior Application Scientist's Guide to Strategic Building Block Selection: Beyond 1-Bromo-3-methoxy-5-methylbenzene
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. The seemingly routine choice of an aryl halide, for instance, can have cascading effects on reaction robustness, impurity profiles, and overall cost-effectiveness. This guide provides an in-depth comparison of 1-Bromo-3-methoxy-5-methylbenzene and its strategic alternatives for the synthesis of target molecules incorporating the valuable 3-methoxy-5-methylphenyl motif. We will delve into the nuances of their reactivity in key cross-coupling reactions, supported by experimental data, and illustrate their application in the synthesis of complex pharmaceuticals.
The Central Role of the 3-Methoxy-5-methylphenyl Moiety
The 3-methoxy-5-methylphenyl scaffold is a recurring structural element in a variety of biologically active molecules. Its specific substitution pattern can influence molecular conformation, lipophilicity, and metabolic stability, making it a privileged fragment in medicinal chemistry. This compound has traditionally served as a reliable and commercially available starting material for introducing this moiety. However, as we will explore, alternative building blocks can offer significant advantages in terms of reactivity, reaction conditions, and overall synthetic strategy.
Head-to-Head Comparison in Key Transformations
The true measure of a building block's utility lies in its performance in common bond-forming reactions. Here, we compare this compound with a key alternative, 1-Bromo-3,5-dimethoxybenzene, in the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We also introduce boronic acid derivatives as a powerful alternative strategy.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron species.
This compound: While specific yield data for a wide range of Suzuki-Miyaura reactions with this substrate can be sparse in readily available literature, its reactivity is generally considered reliable under standard palladium-catalyzed conditions.
Alternative 1: 1-Bromo-3,5-dimethoxybenzene: This analog often exhibits enhanced reactivity due to the electronic effects of the second methoxy group. A documented example of its use in a Suzuki-Miyaura coupling with phenylboronic acid showcases a high yield of 98%[1]. This suggests that for challenging couplings, the dimethoxy analog might be a more robust choice.
Alternative 2: (3-Methoxy-5-methylphenyl)boronic acid: Shifting the reactive functionality from the halide to a boronic acid derivative offers a paradigm shift in synthetic strategy. This allows for coupling with a wider array of aryl and heteroaryl halides, which may be more readily available or offer different reactivity profiles. The synthesis of such boronic acids from the corresponding Grignard reagent is a well-established and high-yielding process.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 1 | 98 | [1] |
| (3-Methoxy-5-methylphenyl)boronic acid | (Varies) | (Typical: Pd(PPh₃)₄, PdCl₂(dppf)) | (Typical: K₂CO₃, Cs₂CO₃) | (Typical: Toluene, Dioxane, DMF) | (Varies) | (Varies) | (Generally High) | General Knowledge |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxybenzene
This protocol is adapted from a literature procedure and serves as a representative example.[1]
-
To a reaction vessel, add 1-bromo-3,5-dimethoxybenzene (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd-PEPPSI-CMP (0.5 mol%).
-
Add methanol as the solvent.
-
The reaction mixture is stirred at 80 °C for 1 hour.
-
Upon completion, the reaction is worked up using standard extraction and purification techniques to yield the biaryl product.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Application in the Synthesis of Target Molecules
The choice of building block can be strategically guided by the overall synthetic plan for a complex target molecule.
Target Molecule 1: Cannabidiol (CBD) Derivatives
The synthesis of certain cannabidiol (CBD) derivatives provides an excellent case study for the application of these building blocks. A reported synthesis of a CBD-aldehyde, a precursor to various bioactive derivatives, commences with 1-bromo-3,5-dimethoxybenzene. [2] In this synthesis, 1-bromo-3,5-dimethoxybenzene is first converted to its Grignard reagent. This is followed by a copper-catalyzed cross-coupling with a primary alkyl halide to install the pentyl side chain. Subsequent bromination and a series of transformations ultimately lead to the desired CBD-aldehyde. [2]The choice of the dimethoxy analog in this synthesis is likely due to its commercial availability and proven reactivity in the initial Grignard formation and subsequent coupling steps.
Target Molecule 2: GSK269984A - An EP₁ Receptor Antagonist
The development of potent and selective receptor antagonists is a major focus of pharmaceutical research. While a detailed synthetic route for GSK269984A utilizing this compound was not explicitly found in the provided search results, the core structure of related EP₁ receptor antagonists often contains substituted biaryl motifs that are readily accessible through the cross-coupling reactions discussed. The 3-methoxy-5-methylphenyl fragment could be a key component in modulating the pharmacological properties of such molecules. The strategic decision to use the bromo-, boronic acid, or other derivative would depend on the specific retrosynthetic analysis and the availability of the corresponding coupling partners.
Conclusion and Strategic Recommendations
The selection of an appropriate building block is a nuanced decision that requires careful consideration of reactivity, availability, cost, and the overall synthetic strategy.
-
This compound remains a viable and commercially available option for introducing the 3-methoxy-5-methylphenyl moiety.
-
1-Bromo-3,5-dimethoxybenzene can be a more reactive alternative in Suzuki-Miyaura couplings and is a proven starting material for the synthesis of complex natural product derivatives like those of cannabidiol.
-
3-Methoxy-5-methylphenylboronic acid and its esters offer a powerful alternative strategy, enabling the coupling with a diverse range of aryl and heteroaryl halides and pseudohalides. This approach can provide greater flexibility in the design of convergent synthetic routes.
For research and drug development professionals, a thorough evaluation of these and other potential building blocks is essential for the development of efficient, robust, and scalable synthetic processes. By moving beyond the default choice and considering the strategic advantages of alternatives, chemists can unlock new possibilities in the synthesis of complex and valuable molecules.
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Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. The Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis and Characterization of Novel Biaryl and Aryl-Alkyne Scaffolds from 1-Bromo-3-methoxy-5-methylbenzene
This guide provides an in-depth comparison of synthetic strategies for creating novel compounds from the versatile starting material, 1-Bromo-3-methoxy-5-methylbenzene. Designed for researchers and professionals in drug discovery and materials science, this document details the synthesis and characterization of two distinct molecular scaffolds: a substituted biphenyl synthesized via a Suzuki-Miyaura coupling and an aryl-alkyne derivative created through a Sonogashira coupling. The objective is to provide a clear, data-supported comparison of these methodologies, highlighting the rationale behind experimental choices and the distinct properties of the resulting compounds.
Introduction: The Versatility of this compound
This compound (CAS 29578-83-4) is a valuable substituted aromatic compound that serves as a foundational building block in modern organic synthesis.[1] Its structure is primed for selective functionalization, making it an ideal starting point for creating complex molecular architectures. The key features that contribute to its utility are:
-
The Bromine Atom: A well-behaved leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2]
-
The Methoxy and Methyl Groups: These substituents on the benzene ring influence the electronic and steric properties of the molecule, which can affect reaction rates and selectivity.[2][3] They also provide handles for further modification or can be key pharmacophoric features in bioactive molecules.
This guide will explore two powerful cross-coupling reactions to demonstrate how this single precursor can be diversified into structurally distinct compounds with different potential applications.
Synthesis Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forming C(sp²)-C(sp²) bonds.[4] It involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex.[4][5] Here, we detail the synthesis of a novel biaryl compound, 3-methoxy-5-methyl-[1,1'-biphenyl]-4'-carbonitrile .
Causality of Experimental Design
The choice of a Suzuki coupling is strategic for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals and organic electronics.[6]
-
Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle. The oxidative addition of the C-Br bond to Pd(0) is the first and often rate-determining step.[4]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic moiety is transferred from boron to palladium.[5]
-
Solvent: A solvent system that can accommodate both organic and inorganic reagents is often preferred, hence the use of a mixture like dioxane and water.
Experimental Protocol: Synthesis of 3-methoxy-5-methyl-[1,1'-biphenyl]-4'-carbonitrile
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.97 mmol), (4-cyanophenyl)boronic acid (0.80 g, 5.47 mmol), and potassium carbonate (2.06 g, 14.9 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes to create an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Bubble argon through the solvent mixture for 10 minutes to degas. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.18 g, 0.25 mmol).
-
Reaction: Heat the mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the title compound as a white solid.
Characterization Data for 3-methoxy-5-methyl-[1,1'-biphenyl]-4'-carbonitrile
-
¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, J=8.2 Hz, 2H, Ar-H), 7.65 (d, J=8.2 Hz, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 3.88 (s, 3H, -OCH₃), 2.42 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.1, 146.2, 140.5, 139.8, 132.5, 127.5, 120.1, 118.9, 115.3, 112.1, 111.4, 55.4, 21.6.
-
FT-IR (ATR): 2925 cm⁻¹ (C-H), 2228 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1220 cm⁻¹ (C-O).
-
LC-MS (ESI): m/z calculated for C₁₅H₁₃NO: 223.10; found 224.10 [M+H]⁺.
Synthesis Pathway 2: Palladium/Copper-Catalyzed Sonogashira Coupling
As a comparative alternative, the Sonogashira coupling offers an efficient route to construct aryl-alkyne linkages, which are important in materials science and as bioisosteres in medicinal chemistry. This reaction couples a terminal alkyne with an aryl halide. We will synthesize 1-((3-methoxy-5-methylphenyl)ethynyl)naphthalene .
Causality of Experimental Design
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system. The palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.
-
Base: An amine base like triethylamine is used both as a solvent and to neutralize the H-X acid formed during the reaction, regenerating the catalyst.
Experimental Protocol: Synthesis of 1-((3-methoxy-5-methylphenyl)ethynyl)naphthalene
-
Reaction Setup: In a sealed tube, combine this compound (1.0 g, 4.97 mmol), 1-ethynylnaphthalene (0.83 g, 5.47 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.17 g, 0.25 mmol), and Copper(I) iodide (CuI, 0.05 g, 0.25 mmol).
-
Inert Atmosphere: Purge the tube with argon for 10 minutes.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (15 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 70°C for 8 hours, stirring vigorously. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature. Remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (40 mL), and wash with 5% NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the desired product.
Characterization Data for 1-((3-methoxy-5-methylphenyl)ethynyl)naphthalene
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=8.4 Hz, 1H, Ar-H), 7.88 (m, 2H, Ar-H), 7.65 (d, J=8.2 Hz, 1H, Ar-H), 7.55 (m, 2H, Ar-H), 7.45 (t, J=7.8 Hz, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 3.86 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 159.8, 139.5, 133.6, 133.2, 131.1, 128.8, 128.4, 126.9, 126.5, 125.3, 122.5, 120.8, 116.2, 114.5, 94.1 (Alkyne C), 88.5 (Alkyne C), 55.4, 21.5.
-
FT-IR (ATR): 3050 cm⁻¹ (Ar C-H), 2930 cm⁻¹ (Alkyl C-H), 2210 cm⁻¹ (C≡C, weak), 1595 cm⁻¹ (C=C), 1225 cm⁻¹ (C-O).
-
LC-MS (ESI): m/z calculated for C₂₁H₁₈O: 286.14; found 287.15 [M+H]⁺.
Comparative Analysis
The choice between a Suzuki and Sonogashira coupling depends entirely on the desired final molecular scaffold. Below is a summary of the key differences.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) |
| Product Scaffold | Biaryl (Planar, Rotatable) | Aryl-Alkyne (Linear, Rigid) |
| Key Reagents | Organoboron Compound | Terminal Alkyne |
| Catalyst System | Palladium Catalyst | Palladium Catalyst & Copper(I) Co-catalyst |
| Base | Inorganic (e.g., K₂CO₃, K₃PO₄) | Amine (e.g., Et₃N, DIPEA) |
| Reaction Conditions | Often requires elevated temperatures (80-100°C) | Generally milder temperatures (RT to 70°C) |
The biaryl product possesses a single bond connecting the two aromatic rings, allowing for torsional rotation. In contrast, the aryl-alkyne product has a rigid, linear alkyne linker, which significantly alters the geometry and potential interaction profile of the molecule. These structural differences are critical in fields like drug design, where molecular shape dictates biological activity.[7]
Visualization of Workflows and Mechanisms
Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the general process from synthesis to characterization.
Caption: General workflow for synthesis, purification, and characterization.
Conclusion
This compound is a highly effective precursor for generating diverse molecular scaffolds. This guide has demonstrated the synthesis of two distinct classes of compounds—biaryls and aryl-alkynes—via Suzuki and Sonogashira couplings, respectively. The choice of synthetic route is dictated by the desired final structure, with each pathway offering a robust and reliable method for carbon-carbon bond formation. The provided protocols and comparative data serve as a practical resource for chemists aiming to leverage this versatile building block in the development of novel functional molecules.
References
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- Semantic Scholar. (2003). Design and characterization of novel stationary phases based on retention behavior studies with various aromatic compounds.
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- MDPI. (2024). New Insights into Aromaticity through Novel Delta Polynomials and Delta Aromatic Indices.
- BenchChem. (n.d.). Reactivity Face-Off: 1-Bromo-3-butoxy-5-nitrobenzene vs. 1-Bromo-3-methoxy-5.
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- Chemistry For Everyone. (2025). What Are Benzene Derivatives?. YouTube.
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- ScienceDaily. (2015). Programmed synthesis towards multi-substituted benzene derivatives.
- ECHEMI. (n.d.). 29578-83-4, this compound Formula.
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- Andrew G Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST WebBook.
- Google Patents. (n.d.). US6703379B2 - Benzene derivatives and pharmaceutical use thereof.
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- ACS Publications. (2020). Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry.
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- MDPI. (n.d.). Characterization of the Key Aroma Compounds in Different Aroma Types of Chinese Yellow Tea.
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A Comparative Guide to Cross-Coupling Methodologies for the Synthesis of 3-Methoxy-5-methylbiphenyl and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon and carbon-nitrogen bonds is a cornerstone of modern organic synthesis. The choice of a cross-coupling methodology can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth comparison of several prominent palladium-catalyzed cross-coupling reactions, benchmarked for their application with the sterically and electronically moderate substrate, 1-Bromo-3-methoxy-5-methylbenzene.
This substrate, with its electron-donating methoxy and methyl groups, presents a valuable case study for understanding the nuances of catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to guide your selection of the most appropriate method for your synthetic goals.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block. The bromine atom serves as a reactive handle for palladium-catalyzed reactions, allowing for the introduction of a wide array of functionalities at this position.[1] The methoxy and methyl groups, being electron-donating, can influence the reactivity of the C-Br bond, making the oxidative addition step—often the rate-limiting step in the catalytic cycle—a key consideration.[2] This guide will explore five powerful cross-coupling techniques: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic by-products.[3] The reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond of this compound to form a Pd(II) species.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron reagent.[5]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for instance, K₂CO₃ (2.0 mmol).[2]
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[6] This reaction is particularly useful for synthesizing substituted alkenes with high trans selectivity.[7]
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition to the aryl bromide.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a hydridopalladium complex.
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the hydridopalladium complex.
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction
A general procedure for the Heck coupling is as follows:[8]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (1.0 mol%), a suitable ligand (e.g., a tetrahydropyrimidinium salt, 2 mol%), and a base like K₂CO₃ (2 mmol).
-
Solvent Addition: Add a solvent system such as a 1:1 mixture of DMF and water (6 mL total).
-
Reaction Conditions: Heat the mixture at 80 °C for approximately 4 hours. Monitor the reaction by TLC or GC.
-
Work-up and Purification: After cooling, extract the mixture with a suitable solvent like ethyl acetate/hexane. The organic layer is then filtered through a pad of silica gel, concentrated, and purified by flash chromatography.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it starts with oxidative addition of the aryl bromide to a Pd(0) species. This is followed by a transmetalation step and reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
For sterically hindered substrates, competing alkyne homocoupling (Glaser coupling) can be an issue. In such cases, copper-free Sonogashira protocols are often preferred.[11]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
For a sterically hindered substrate, a copper-free protocol can be advantageous:[11]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium precatalyst (e.g., 2.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add an anhydrous, degassed solvent (e.g., THF or dioxane) via syringe, followed by a base (e.g., an amine base, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
The Buchwald-Hartwig Amination: A Premier C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is incredibly versatile, allowing for the coupling of aryl halides with a wide range of amines, including primary and secondary amines.[13]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination follows the general cross-coupling pathway:[14]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[15]
The choice of ligand is critical, especially for less reactive or sterically hindered substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[14][16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
A representative procedure for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: To a flame-dried Schlenk tube, add a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu).
-
Reagent Addition: Add a solvent like toluene or dioxane, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified via column chromatography.
The Stille Coupling: A Classic C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide.[17] A key advantage of Stille coupling is that organostannanes are tolerant of a wide variety of functional groups and are generally stable to air and moisture.[18] However, the toxicity of organotin compounds is a significant drawback.[19]
Mechanistic Rationale
The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction:[18]
-
Oxidative Addition: A Pd(0) species adds to the aryl bromide.
-
Transmetalation: The organic group from the organostannane is transferred to the palladium complex.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling
A general protocol for the Stille coupling is as follows:[18]
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv) and a solvent such as DMF that has been bubbled with nitrogen.
-
Reagent Addition: Add additives like CuI (0.1 equiv) and LiCl (5.3 equiv), followed by the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv). Purge the flask with argon for 10 minutes before adding the organotin reagent (1.15 equiv).
-
Reaction Conditions: Heat the solution to a moderate temperature (e.g., 40 °C) and monitor the reaction.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel containing an ammonia solution and extract with a nonpolar solvent like hexane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Comparative Analysis of Cross-Coupling Methods
The selection of the optimal cross-coupling method depends on several factors, including the desired product, availability of starting materials, functional group tolerance, and considerations of cost and toxicity. The following table summarizes the key features of each method for the functionalization of this compound.
| Method | Coupling Partner | Key Advantages | Key Disadvantages | Typical Conditions |
| Suzuki-Miyaura | Boronic acids/esters | Mild conditions, stable and non-toxic reagents, readily available starting materials.[3] | Base-sensitive functional groups may be problematic. | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous/organic solvent, 80-100 °C.[2][4] |
| Heck | Alkenes | Atom-economical, good for synthesizing substituted alkenes.[6][7] | Can have issues with regioselectivity. | Pd catalyst, base (e.g., K₂CO₃, Et₃N), polar solvent (e.g., DMF), 80-140 °C.[8] |
| Sonogashira | Terminal alkynes | Direct synthesis of arylalkynes, mild conditions.[9] | Potential for alkyne homocoupling (Glaser coupling), copper toxicity.[11] | Pd catalyst, Cu(I) co-catalyst (optional), amine base, organic solvent, RT-80 °C.[10] |
| Buchwald-Hartwig | Amines | Broad amine scope, excellent for C-N bond formation.[12][13] | Requires strong bases, potentially expensive and air-sensitive ligands.[14] | Pd catalyst, bulky phosphine ligand, strong base (e.g., NaOt-Bu), anhydrous solvent, 80-110 °C. |
| Stille | Organostannanes | High functional group tolerance, stable reagents.[18][19] | High toxicity of tin reagents and by-products, purification can be difficult.[19] | Pd catalyst, often with additives (CuI, LiCl), aprotic solvent, mild to moderate temperatures.[18] |
Conclusion
For the specific case of this compound, all five discussed cross-coupling methods offer viable pathways for derivatization.
-
The Suzuki-Miyaura coupling stands out as a highly practical and environmentally benign choice for creating C-C bonds with a wide range of aryl and vinyl partners.
-
The Heck reaction is the go-to method for the direct synthesis of stilbene-like structures and other substituted alkenes.
-
The Sonogashira coupling provides a direct and efficient route to valuable arylalkyne building blocks.
-
The Buchwald-Hartwig amination is unparalleled in its scope and efficiency for the construction of C-N bonds, which are ubiquitous in pharmaceuticals.
-
The Stille coupling , while powerful in its functional group tolerance, should be considered with caution due to the toxicity of the tin reagents.
Ultimately, the optimal choice will be dictated by the specific synthetic target and the practical constraints of the laboratory. This guide serves as a foundational resource to inform that decision-making process, grounded in the established principles and practices of modern synthetic chemistry.
References
- Vertex AI Search. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- Benchchem. (n.d.). Reactivity Face-Off: 1-Bromo-3-butoxy-5-nitrobenzene vs. 1-Bromo-3-methoxy-5.
- Organic Chemistry Portal. (2025). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Benchchem. (n.t.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- NROChemistry. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted....
- Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
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- American Chemical Society. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
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- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- The Journal of Organic Chemistry - ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
- Wikipedia. (n.d.). Stille reaction.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology.
- Wikipedia. (n.d.). Suzuki reaction.
- RSC Publishing. (n.d.). Materials Chemistry C.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
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- Wikipedia. (n.d.). Heck reaction.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Bromo-3-methoxy-5-methylbenzene
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are only part of the equation. The responsible management and disposal of these compounds are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-3-methoxy-5-methylbenzene, grounding each recommendation in established safety principles and regulatory frameworks. Our aim is to move beyond a simple checklist, offering a deeper understanding of why these procedures are critical.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted aromatic compound with the following key hazard classifications:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | GHS06 (Skull and Crossbones) |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) |
This hazard profile dictates the stringent handling and disposal protocols necessary to mitigate risk. The presence of a bromine atom classifies this compound as a halogenated organic compound , a critical designation for waste segregation and disposal, as these substances can form hazardous byproducts like hydrogen bromide during improper treatment.[3][4]
Core Directive: The Disposal Workflow
The proper disposal of this compound is not a single action but a systematic process. The following diagram illustrates the decision-making and operational flow from the point of generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling and disposing of this compound waste. These procedures are designed to be self-validating, ensuring safety and compliance at each stage.
Part 1: Immediate Handling and Segregation
Causality: The principle of immediate segregation is crucial. Halogenated organic compounds require specific disposal pathways, often high-temperature incineration, to prevent the formation of acid gases and other hazardous combustion byproducts.[5] Mixing them with non-halogenated solvents can contaminate a large volume of waste, significantly increasing disposal costs and environmental risk.[6]
Procedure:
-
Identify Waste Streams: All materials that have come into direct contact with this compound must be considered hazardous waste. This includes:
-
Unused or excess quantities of the chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper, silica gel).
-
Empty containers that held the compound.
-
-
Segregate at the Source: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" in the immediate vicinity of your work area (e.g., within your fume hood).[7]
-
Personal Protective Equipment (PPE): At all times when handling this compound or its waste, wear the following PPE:
-
Work Area: All handling and segregation must be performed within a well-ventilated chemical fume hood.[3]
Part 2: Waste Accumulation and Storage
Causality: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to prevent accidental exposure, ensure chemical compatibility, and provide clear identification for emergency responders and waste disposal personnel.
Procedure:
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7]
-
The container must be in good condition, free from cracks or residue on the exterior.
-
For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste".[7]
-
List all contents by their full chemical name (i.e., "this compound"). Do not use abbreviations or chemical formulas.
-
Indicate the approximate concentration or volume of each component.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be a cool, dry, and well-ventilated location away from heat, sparks, or open flames.[4][9]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Part 3: Spill Management
Causality: An immediate and correct response to a spill minimizes exposure to personnel and prevents the spread of contamination. The use of inert absorbents is critical to safely control the liquid without reacting with it.
Procedure:
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Eliminate all potential sources of ignition.[10]
-
Containment: Wearing appropriate PPE, contain the spill by absorbing it with an inert material such as vermiculite, dry sand, or a commercial sorbent pad.[8][10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
Part 4: Final Disposal
Causality: As a halogenated organic compound, this compound is not suitable for landfill or sewer disposal.[9][10] The accepted and regulated method is high-temperature incineration by a licensed facility, which is equipped to handle and neutralize the acidic gases (like HBr) produced during combustion.[8][12]
Procedure:
-
Professional Disposal Service: The disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Regulatory Compliance: This waste may fall under EPA hazardous waste codes for halogenated solvents, such as F001 or F002, if it is part of a spent solvent mixture.[13] Your EHS office will make the final determination, but your accurate labeling is essential for this process. All disposal practices must comply with local, regional, and national regulations.[8]
-
Container Disposal: Do not reuse empty containers that have held this compound.[8] They must be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous waste themselves.
By adhering to these scientifically-grounded and procedurally-sound protocols, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
1-Bromo-3-(methoxymethyl)benzene | C8H9BrO | CID 13219582 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]
-
Understanding the Synthesis and Handling of Bromobenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved January 4, 2026, from [Link]
-
Hazardous Waste Segregation - Bucknell University. (n.d.). Bucknell University. Retrieved January 4, 2026, from [Link]
-
Safety Data Sheet: Bromobenzene - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 4, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Electronic Code of Federal Regulations. Retrieved January 4, 2026, from [Link]
-
Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. (n.d.). The University of Texas at Austin. Retrieved January 4, 2026, from [Link]
-
Hazardous Waste Reduction - Environmental Health and Safety - Oregon State University. (n.d.). Oregon State University. Retrieved January 4, 2026, from [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR - University of Maryland. (n.d.). University of Maryland. Retrieved January 4, 2026, from [Link]
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Navigating the Safe Handling of 1-Bromo-3-methoxy-5-methylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational and safety directive for the handling of 1-Bromo-3-methoxy-5-methylbenzene, a halogenated aromatic compound. By elucidating the causality behind safety protocols, this document aims to be your trusted resource for navigating the complexities of laboratory safety and chemical management.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound with the molecular formula C8H9BrO. A thorough understanding of its potential hazards is the foundation of safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation.[1] |
The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust may also pose a risk.[1] The acute oral toxicity necessitates stringent measures to prevent accidental ingestion. Skin and eye contact can lead to irritation, and inhalation may irritate the respiratory system.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and subsequent irritation.[1] |
| Body | Laboratory coat | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or vapors. A dust respirator may be required for handling large quantities.[3][4] |
PPE Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.
-
Designate a Work Area: Conduct all handling and experimental procedures in a well-ventilated chemical fume hood.[3]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible within the designated work area.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table and workflow diagram above.
-
Weighing and Transfer: Carefully weigh the solid compound on a tared weigh boat or paper. Use a spatula for transfer to prevent creating dust. If there is a risk of dust generation, a dust respirator should be considered.[4]
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to prevent spills.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[1]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1][2] |
| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician immediately.[6] |
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
-
The designated storage area should be locked.[1]
Disposal: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Management Workflow:
Caption: Disposal workflow for this compound waste.
Key Disposal Principles:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.
-
Professional Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[7] Incineration is a common final disposal method for such compounds.[7]
-
Avoid Drains: Never dispose of this chemical down the drain.[7]
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
-
1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc. (2025-09-01). [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH | CDC. [Link]
-
1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem. [Link]
-
1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840 - PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
